Antifungal agent 90
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14FNO3 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-9-6-13(7-10-15)8-11-17(20)22-19-12-14-4-2-3-5-16(14)18/h2-12H,1H3/b11-8+,19-12+ |
InChI Key |
RAFDUNAGHQDDKF-GGNBMFIYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O/N=C/C2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)ON=CC2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Hsp90 Inhibitors Against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Core Subject: The molecular chaperone Heat Shock Protein 90 (Hsp90) as a pivotal antifungal target in Candida albicans. This guide elucidates the mechanism by which inhibiting Hsp90 function disrupts key virulence traits and potentiates the efficacy of conventional antifungal drugs.
Executive Summary
Candida albicans is a major human fungal pathogen, and the emergence of antifungal drug resistance poses a significant global health threat. The molecular chaperone Hsp90 has been identified as a critical enabler of drug resistance, morphogenesis, and virulence in this organism. Hsp90 is essential for the stability and function of a wide array of "client" proteins, many of which are key signal transducers. Inhibition of Hsp90 function leads to the destabilization of these client proteins, thereby disrupting the cellular circuitry required for survival under stress, including exposure to antifungal drugs. This guide provides a comprehensive overview of the mechanism of action of Hsp90 inhibitors against C. albicans, detailing the affected signaling pathways, presenting quantitative data on their efficacy, and outlining the experimental protocols used for their characterization.
The Central Role of Hsp90 in Candida albicans Pathophysiology
Hsp90 is a highly conserved and essential molecular chaperone that facilitates the folding, maturation, and stability of a multitude of client proteins. In C. albicans, Hsp90's clientele includes key regulators of cellular signaling, making it a central hub for controlling various aspects of the pathogen's biology.[1][2] Crucially, Hsp90 allows C. albicans to respond and adapt to environmental stresses, including the stress induced by antifungal agents.[3][4] Its inhibition, therefore, represents a promising therapeutic strategy, not only as a standalone approach but also as a synergistic combination with existing antifungal drugs to overcome resistance.[5][6][7]
The primary mechanism of action of Hsp90 inhibitors is to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, which prevents the conformational changes necessary for its chaperone activity. This leads to the misfolding and subsequent degradation of client proteins, ultimately disrupting downstream signaling pathways.
Key Signaling Pathways Modulated by Hsp90
Hsp90's influence on C. albicans virulence is primarily exerted through its stabilization of key proteins in several critical signaling pathways.
The Calcineurin Pathway and Stress Response
Hsp90 is essential for the stability of Cna1, the catalytic subunit of the protein phosphatase calcineurin.[8][9] The Hsp90-calcineurin interaction is crucial for the cellular response to membrane stress induced by azole antifungals and cell wall stress from echinocandins.[4][9] When Hsp90 is inhibited, calcineurin is destabilized, leading to a dysfunctional stress response and rendering the fungus susceptible to these antifungal agents.[4][9]
The Cell Wall Integrity (PKC) Pathway
The cell wall is a dynamic structure essential for fungal viability and is a primary target for echinocandin drugs. Hsp90 stabilizes Mkc1, the terminal MAP kinase in the Protein Kinase C (PKC)-mediated cell wall integrity pathway.[8] Compromising Hsp90 function leads to the depletion of Mkc1, impairing the cell's ability to cope with cell wall damage and increasing its susceptibility to cell wall-targeting antifungals.[8][10]
References
- 1. The Hsp90 Chaperone Network Modulates Candida Virulence Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Hsp90 in Candida albicans morphogenesis and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candida albicans Heat Shock Proteins and Hsps-Associated Signaling Pathways as Potential Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 5. Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Candida albicans Heat Shock Proteins and Hsps-Associated Signaling Pathways as Potential Antifungal Targets [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Mapping the Hsp90 Genetic Interaction Network in Candida albicans Reveals Environmental Contingency and Rewired Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]
- 10. The Hsp90 Co-Chaperone Sgt1 Governs Candida albicans Morphogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Caspofungin: A Semisynthetic Lipopeptide Antifungal Agent
Disclaimer: Initial searches for a specific "antifungal agent 90" did not yield a recognized chemical entity in publicly available scientific literature. It is plausible that this designation is an internal, developmental, or otherwise non-standardized identifier. Therefore, this guide will focus on Caspofungin , a first-in-class echinocandin antifungal agent, as a representative example of a modern, complex antifungal therapeutic. The information provided for Caspofungin will adhere to all the core requirements of the user's request for an in-depth technical guide.
Caspofungin (brand name Cancidas) is a semisynthetic lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis.[1][2] It represents a significant advancement in antifungal therapy due to its novel mechanism of action, which offers an alternative to traditional agents like azoles and polyenes.[3][4]
Chemical Structure
Caspofungin is a cyclic hexapeptide with a lipophilic N-acyl side chain. Its chemical structure is complex, featuring several non-standard amino acids. The core structure is derived from the natural product pneumocandin B0.[5][6]
IUPAC Name: (4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithyl-L-threonyl-(4R)-4-hydroxy-L-prolyl-(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-(3R)-3-hydroxy-L-ornithyl-(3R)-3-hydroxy-L-proline cyclic (6→1)-peptide[7]
Synthesis Pathway
Caspofungin is produced via a semi-synthetic process that begins with the fermentation of the fungus Glarea lozoyensis to produce the natural product pneumocandin B0.[2][3] This precursor is then chemically modified to yield the final active pharmaceutical ingredient, caspofungin acetate. The key transformation involves the amination of the C5-hydroxy group of the hydroxyornithine residue.
The overall synthesis can be conceptualized in two main stages:
-
Fermentation: Cultivation of Glarea lozoyensis under controlled conditions to produce pneumocandin B0. This involves optimizing the fermentation medium and conditions to maximize the yield of the desired natural product.[5]
-
Semi-synthesis: Chemical modification of the isolated pneumocandin B0 to introduce the ethylenediamine side chain, which enhances the drug's efficacy and pharmacokinetic profile.[2][6]
Mechanism of Action
Caspofungin exerts its antifungal effect through a mechanism distinct from other classes of antifungal agents. It is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[8][9] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[7][10]
The inhibition of β-(1,3)-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately cell death.[10] This mechanism is selectively toxic to fungal cells as β-(1,3)-D-glucan is not present in mammalian cells.[7][9] Caspofungin exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[9][10]
Quantitative Data: In Vitro Antifungal Activity
The in vitro activity of caspofungin is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize representative MIC data for caspofungin against various clinical isolates of Candida and Aspergillus species.
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 3,959 | ≤0.015 - >8 | 0.25 | 0.5 | [11] |
| Candida glabrata | 3,959 | ≤0.015 - >8 | 0.25 | 0.5 | [11] |
| Candida tropicalis | 3,959 | ≤0.015 - >8 | 0.25 | 0.5 | [11] |
| Candida parapsilosis | 3,959 | ≤0.015 - >8 | 1 | 2 | [11] |
| Candida krusei | 3,959 | ≤0.015 - >8 | 0.5 | 1 | [11] |
| Candida guilliermondii | 3,959 | ≤0.015 - >8 | 4 | >8 | [11] |
| Fluconazole-Resistant C. albicans | 157 | ≤0.015 - 2 | 0.25 | 0.5 | [11][12] |
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC/MEC90 (µg/mL) | Reference |
| Aspergillus fumigatus | Not specified | 0.125 - 2 | 0.5 | [8] |
| Aspergillus flavus | Not specified | 0.25 - 2 | 1 | [8] |
| Aspergillus niger | Not specified | 0.5 - 4 | 2 | [8] |
| Aspergillus terreus | Not specified | 0.25 - 2 | 1 | [8] |
Experimental Protocols
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
-
Objective: To determine the in vitro susceptibility of Candida species to caspofungin.
-
Materials:
-
Caspofungin analytical powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
96-well microtiter plates
-
Candida isolates cultured on Sabouraud dextrose agar
-
Spectrophotometer
-
Sterile saline
-
-
Methodology:
-
Drug Preparation: Prepare a stock solution of caspofungin in a suitable solvent (e.g., water). Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 8 µg/mL in the microtiter plates.
-
Inoculum Preparation: Suspend several colonies of the Candida isolate in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of caspofungin that causes a significant diminution of growth (typically a ≥50% reduction) compared to the growth control well. This can be determined visually or by using a spectrophotometer.[11][12]
-
This protocol assesses the in vivo efficacy of caspofungin in treating a systemic fungal infection in an animal model.
-
Objective: To evaluate the dose-dependent efficacy of caspofungin in reducing fungal burden and improving survival in mice with disseminated candidiasis.
-
Materials:
-
Caspofungin for injection
-
Immunocompromised mice (e.g., neutropenic)
-
Pathogenic strain of Candida albicans
-
Sterile saline
-
Materials for intravenous injection and organ harvesting
-
-
Methodology:
-
Infection: Induce neutropenia in mice using cyclophosphamide. Infect the mice intravenously with a standardized inoculum of C. albicans.
-
Treatment: Begin treatment with caspofungin at various doses (e.g., 0.1, 0.5, 1 mg/kg/day) administered intraperitoneally or intravenously, typically starting 24 hours post-infection. A control group receives a placebo (sterile saline).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
Fungal Burden Assessment: At specific time points, a subset of mice from each group is euthanized. Organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated on selective agar to quantify the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare survival curves between treatment groups and the control group using Kaplan-Meier analysis. Compare fungal burdens in organs between groups using appropriate statistical tests.[8]
-
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70070D [pubs.rsc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Voriconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Voriconazole, a broad-spectrum triazole antifungal agent. The document details its efficacy against a range of fungal pathogens, outlines the standardized experimental protocols for susceptibility testing, and illustrates its mechanism of action.
Core Antifungal Activity: In Vitro Spectrum
Voriconazole exhibits potent in vitro activity against a wide array of yeasts and molds. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the in vitro susceptibility of various fungal species to Voriconazole, with data compiled from multiple studies employing standardized methodologies.
Table 1: In Vitro Activity of Voriconazole against Candida Species
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Candida albicans | 8,702 | 0.03 - 8 | ≤0.03 | 0.06 |
| Candida glabrata | 8,702 | 0.03 - 8 | 0.25 | 1 |
| Candida parapsilosis | 8,702 | ≤0.015 - 4 | 0.03 | 0.12 |
| Candida tropicalis | 8,702 | ≤0.015 - 4 | 0.06 | 0.25 |
| Candida krusei | 285 | 0.01 - >4 | 0.25 | 1 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is consistent with findings where 99% of 8,702 Candida isolates were inhibited by ≤1 μg/ml of voriconazole.[1]
Table 2: In Vitro Activity of Voriconazole against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Aspergillus fumigatus | 376 | ≤0.03 - 2 | 0.25 | 0.5 |
| Aspergillus flavus | 376 | ≤0.03 - 2 | 0.5 | 1 |
| Aspergillus niger | 376 | 0.12 - 2 | 0.5 | 1 |
| Aspergillus terreus | 376 | 0.12 - 2 | 0.5 | 1 |
Data compiled from studies where voriconazole demonstrated high activity against Aspergillus species, with 98-99% of isolates susceptible at a MIC of ≤1 μg/ml.[2]
Table 3: In Vitro Activity of Voriconazole against Other Pathogenic Fungi
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Cryptococcus neoformans | 566 | ≤0.03 - 1 | 0.06 | 0.12-0.25 |
| Fusarium solani | - | 0.25 - 8 | - | - |
| Scedosporium apiospermum | 27 | ≤1 (for 22 isolates) | - | - |
| Scedosporium prolificans | - | High (Poor Activity) | - | - |
Voriconazole was found to be more active against Cryptococcus neoformans than fluconazole and itraconazole.[3] Its activity against Fusarium species is variable, and it shows poor activity against Scedosporium prolificans.[4][5]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Voriconazole, like other triazole antifungals, targets the fungal cell membrane by disrupting the synthesis of ergosterol, a vital component for maintaining membrane integrity and function.[6][7][8] The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect), depending on the organism.[8][10]
References
- 1. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 7. amberlife.net [amberlife.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
The Impact of Caspofungin on Fungal Cell Wall Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Caspofungin, a member of the echinocandin class of antifungal agents, on the integrity of the fungal cell wall. Caspofungin is a critical therapeutic agent used in the treatment of invasive fungal infections, primarily those caused by Candida and Aspergillus species. Its mechanism of action is centered on the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Quantitative Data on Caspofungin Efficacy
The in vitro activity of Caspofungin against various fungal pathogens is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity, with lower values indicating greater potency. The following tables summarize the MIC ranges for Caspofungin against common fungal species.
Table 1: Caspofungin MICs for Candida Species
| Candida Species | MIC Range (µg/mL) |
| C. albicans | 0.015 - 0.5 |
| C. glabrata | 0.03 - 0.25 |
| C. parapsilosis | 0.25 - 2 |
| C. tropicalis | 0.03 - 0.5 |
| C. krusei | 0.06 - 0.5 |
Table 2: Caspofungin MECs for Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) |
| A. fumigatus | 0.015 - 0.12 |
| A. flavus | 0.03 - 0.25 |
| A. niger | 0.06 - 0.5 |
| A. terreus | 0.015 - 0.12 |
Note: For filamentous fungi like Aspergillus, the term Minimum Effective Concentration (MEC) is often used, which describes the lowest concentration of the drug that leads to the growth of abnormal, stunted hyphae.
Signaling Pathways and Mechanism of Action
Caspofungin's primary target is the Fks1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. Inhibition of this enzyme disrupts the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption triggers a cellular stress response, often involving the cell wall integrity (CWI) pathway, which attempts to compensate for the damage.
Experimental Protocols
Broth Microdilution Assay for MIC/MEC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of Caspofungin against a specific fungal isolate.
Materials:
-
Caspofungin stock solution
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a specific density
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of Caspofungin in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum and adjust its concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted Caspofungin.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
For Candida species, determine the MIC as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control, as determined by visual inspection or spectrophotometrically.
-
For Aspergillus species, determine the MEC as the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed microscopically.
β-(1,3)-D-Glucan Synthase Activity Assay
This assay measures the in vitro activity of the β-(1,3)-D-glucan synthase enzyme in the presence and absence of Caspofungin to confirm direct inhibition.
Materials:
-
Fungal cell lysate (source of the enzyme)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Caspofungin at various concentrations
-
Reaction buffer (e.g., Tris-HCl, MgCl2, GTP)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare fungal cell lysates containing the membrane-bound β-(1,3)-D-glucan synthase.
-
Set up reaction mixtures containing the reaction buffer, cell lysate, and varying concentrations of Caspofungin.
-
Initiate the enzymatic reaction by adding UDP-[14C]-glucose.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding ethanol or trichloroacetic acid.
-
Filter the reaction mixtures through glass fiber filters to capture the insoluble [14C]-glucan product.
-
Wash the filters to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of enzyme inhibition at each Caspofungin concentration relative to the no-drug control.
Cell Wall Stress Assay
This assay evaluates the increased susceptibility of fungal cells to cell wall-destabilizing agents in the presence of sub-inhibitory concentrations of Caspofungin.
Materials:
-
Fungal culture
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
Caspofungin (at sub-inhibitory concentrations)
-
Cell wall stressors (e.g., Congo Red, Calcofluor White, SDS)
-
Spectrophotometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Prepare a series of YPD agar plates containing a fixed, sub-inhibitory concentration of Caspofungin.
-
Prepare another series of YPD plates containing a cell wall stressor (e.g., 50 µg/mL Congo Red).
-
Prepare a third series of plates containing both Caspofungin and the cell wall stressor.
-
Create serial dilutions of the fungal culture.
-
Spot equal volumes of each dilution onto the different agar plates.
-
Incubate the plates at 30°C for 48-72 hours.
-
Compare the growth of the fungal spots on the different plates. A significant reduction in growth on the plates containing both Caspofungin and the stressor, compared to the plates with each agent alone, indicates a synergistic effect and highlights the cell wall-weakening action of Caspofungin.
Conclusion
Caspofungin's potent and specific inhibition of β-(1,3)-D-glucan synthase makes it a cornerstone in the management of invasive fungal diseases. The methodologies outlined in this guide provide a framework for the continued investigation of its efficacy and the broader implications of targeting the fungal cell wall. A thorough understanding of its mechanism of action and the application of standardized in vitro assays are crucial for the development of novel antifungal strategies and for monitoring the emergence of resistance.
The Rise of Echinocandins: A New Frontier in Antifungal Therapy
The 1990s marked a pivotal era in the fight against invasive fungal infections. While the decade saw the widespread adoption of triazoles like fluconazole and itraconazole, a truly novel class of antifungal agents, the echinocandins, was emerging from the shadows of drug discovery.[1][2] This new class, the first in two decades, offered a unique mechanism of action and held the promise of overcoming the limitations of existing therapies, particularly the growing concern of azole resistance.[1][2] This in-depth guide explores the core scientific and technical aspects of the echinocandins, their potential as a novel antifungal class, and the experimental foundations that paved their way to clinical significance.
A Novel Mechanism of Action: Targeting the Fungal Cell Wall
Unlike the azoles, which inhibit ergosterol synthesis, and the polyenes, which bind to ergosterol in the fungal cell membrane, the echinocandins target a component unique to fungi: the cell wall.[2][3][4] Specifically, they are non-competitive inhibitors of the enzyme 1,3-β-D-glucan synthase.[2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[2] The inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted approach offers a significant advantage, as mammalian cells lack a cell wall, resulting in a favorable safety profile for the host.
Key Echinocandin Compounds of the Era
The 1990s saw the preclinical and early clinical development of several key echinocandin compounds. While their formal approval for clinical use occurred in the early 2000s, the foundational research was a product of this decade. The primary agents that emerged were:
-
Caspofungin: One of the most extensively studied echinocandins.
-
Micafungin: Another prominent member of the class.
-
Anidulafungin: A third key compound with a similar mechanism of action.
Quantitative Efficacy: In Vitro Susceptibility Data
The in vitro activity of echinocandins against a range of fungal pathogens demonstrated their potential. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following table summarizes representative MIC data for caspofungin against various clinically important fungi.
| Fungal Species | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.25 |
| Candida glabrata | 0.03 - 0.5 |
| Candida parapsilosis | 0.25 - 2 |
| Candida krusei | 0.06 - 0.5 |
| Aspergillus fumigatus | 0.015 - 0.12 |
| Aspergillus flavus | 0.015 - 0.12 |
| Aspergillus niger | 0.03 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols: The Foundation of Discovery
The development of the echinocandins relied on a series of robust experimental protocols to determine their efficacy and mechanism of action.
Antifungal Susceptibility Testing
A critical step in evaluating any new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungi. The broth microdilution method is a standardized technique used for this purpose.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an echinocandin against various fungal isolates.
Methodology:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution Series: The echinocandin is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For echinocandins, this is often determined by a significant reduction in turbidity or by using a colorimetric indicator.
Glucan Synthase Inhibition Assay
To confirm the mechanism of action, an in vitro enzyme assay is performed to measure the direct inhibitory effect of the echinocandin on 1,3-β-D-glucan synthase.
Objective: To quantify the inhibition of 1,3-β-D-glucan synthase activity by an echinocandin.
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme is prepared from fungal cells (e.g., Candida albicans).
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, a buffer solution, the substrate (UDP-glucose, often radiolabeled), and varying concentrations of the echinocandin.
-
Incubation: The reaction is incubated at an optimal temperature for a specific time to allow for the synthesis of glucan.
-
Quantification of Glucan Synthesis: The reaction is stopped, and the amount of synthesized glucan (the product) is quantified. If a radiolabeled substrate is used, this can be done by measuring the incorporation of radioactivity into the glucan polymer.
-
IC50 Determination: The concentration of the echinocandin that inhibits 50% of the enzyme activity (IC50) is calculated.
Visualizing the Impact: Signaling Pathways and Workflows
Mechanism of Action of Echinocandins
Caption: Mechanism of action of echinocandins targeting fungal cell wall synthesis.
Experimental Workflow for MIC Determination
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: A Lasting Legacy
The emergence of the echinocandins in the 1990s represented a paradigm shift in antifungal therapy. Their novel mechanism of action, targeting a fungal-specific pathway, provided a much-needed alternative to existing drug classes. The foundational research and development conducted during this decade laid the groundwork for a class of drugs that would become a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. The story of the echinocandins serves as a powerful example of how targeted drug discovery can lead to significant advancements in infectious disease management.
References
- 1. Antifungal agents in the 1990s. Current status and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The echinocandins, first novel class of antifungals in two decades: will they live up to their promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: High-Throughput Screening Assay for Antifungal Agent 90 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries for antifungal activity. This document provides a detailed protocol for a robust and miniaturized HTS assay to screen for derivatives of a novel lead compound, "Antifungal Agent 90," against pathogenic fungi.
The described methodology is based on the widely accepted broth microdilution method, which determines the minimum inhibitory concentration (MIC) of a compound.[1][2][3][4][5] To facilitate a high-throughput format, the assay incorporates a fluorescent indicator for cell viability, allowing for rapid and quantitative measurements.[6][7][8][9] This approach offers a sensitive, cost-effective, and scalable platform for the primary screening and hit-to-lead optimization of this compound derivatives.
Principle of the Assay
This assay quantifies the in vitro antifungal activity of test compounds by measuring the inhibition of fungal growth in a liquid culture medium. A standardized fungal inoculum is exposed to serial dilutions of the test compounds in 96-well or 384-well microtiter plates. Following an incubation period, fungal viability is assessed using a resazurin-based fluorescence assay.[6][7][8] Viable, metabolically active fungal cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink), and the resulting fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of a test compound indicates growth inhibition.
Key Experimental Workflow
The overall workflow for the high-throughput screening of this compound derivatives is depicted below.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| RPMI-1640 Medium | Sigma-Aldrich | R6504 |
| MOPS (3-(N-morpholino)propanesulfonic acid) | Sigma-Aldrich | M1254 |
| Glucose | Sigma-Aldrich | G8270 |
| Resazurin sodium salt | Sigma-Aldrich | R7017 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Amphotericin B | Sigma-Aldrich | A2942 |
| Sterile 96-well flat-bottom microtiter plates | Corning | 3599 |
| Fungal strain (e.g., Candida albicans ATCC 90028) | ATCC | 90028 |
| Sabouraud Dextrose Agar (SDA) | Becton, Dickinson and Company | 211525 |
| Phosphate-buffered saline (PBS), sterile | Gibco | 10010023 |
Detailed Experimental Protocols
Protocol 1: Fungal Inoculum Preparation
-
Streak the fungal strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Pick a single colony and inoculate it into 10 mL of RPMI-1640 medium.
-
Incubate the culture overnight at 35°C with shaking (200 rpm).
-
Wash the fungal cells by centrifuging at 3000 x g for 5 minutes, removing the supernatant, and resuspending the pellet in sterile PBS. Repeat this step twice.
-
Count the cells using a hemocytometer and adjust the concentration to 2 x 10^5 cells/mL in RPMI-1640 medium. This will be the working inoculum.
Protocol 2: Compound Plate Preparation
-
Prepare a stock solution of "this compound" derivatives and control compounds (e.g., Amphotericin B) in 100% DMSO at a concentration of 10 mM.
-
In a 96-well compound plate, perform serial dilutions of the stock solutions in DMSO to create a concentration gradient. For a primary screen, a single high concentration (e.g., 100 µM) might be used. For dose-response curves, a 10-point, 2-fold dilution series is recommended.
-
The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.[10]
Protocol 3: High-Throughput Screening Assay
-
Dispense 98 µL of the working fungal inoculum (2 x 10^5 cells/mL) into each well of a sterile 96-well microtiter plate.
-
Transfer 2 µL of the compound dilutions from the compound plate to the corresponding wells of the assay plate.
-
Include the following controls on each plate:
-
Growth Control: 2 µL of DMSO without compound.
-
Negative Control (No Growth): 2 µL of a high concentration of a standard antifungal agent (e.g., Amphotericin B) to achieve complete growth inhibition.
-
Media Blank: 100 µL of RPMI-1640 medium without fungal cells.
-
-
Seal the plates and incubate at 35°C for 24-48 hours without shaking. The optimal incubation time should be determined empirically for the specific fungal strain.
-
After incubation, add 10 µL of a 0.02% resazurin solution to each well.
-
Incubate the plates for an additional 2-4 hours at 35°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Presentation and Analysis
The raw fluorescence data should be normalized to the controls to determine the percentage of fungal growth inhibition for each compound concentration.
Formula for Percent Inhibition:
% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_GrowthControl - Fluorescence_Blank))
The results can be summarized in a table for easy comparison. For compounds showing significant activity, a dose-response curve can be generated by plotting the percent inhibition against the compound concentration. The IC50 value (the concentration at which 50% of fungal growth is inhibited) can then be calculated using a non-linear regression model.
Table 1: Sample Data for this compound Derivatives
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 10 | 95.2 | 1.5 |
| Derivative A | 10 | 98.1 | 0.8 |
| Derivative B | 10 | 55.4 | 8.2 |
| Derivative C | 10 | 12.3 | > 50 |
| Amphotericin B | 1 | 99.5 | 0.2 |
Signaling Pathway and Logical Relationships
The mechanism of action of many antifungal agents involves the disruption of essential cellular pathways. For azole antifungals, a common target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[11] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Conclusion
The high-throughput screening protocol detailed in this application note provides a reliable and efficient method for the identification and characterization of novel antifungal compounds derived from "this compound". The use of a fluorescence-based viability assay allows for rapid and quantitative data acquisition, making it suitable for large-scale screening campaigns. By following this protocol, researchers can accelerate the discovery of new and effective treatments for fungal infections.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative study of broth macrodilution and microdilution techniques for in vitro antifungal susceptibility testing of yeasts by using the National Committee for Clinical Laboratory Standards' proposed standard | Semantic Scholar [semanticscholar.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Antifungal Agent 90 in a Murine Model
References
- 1. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 12. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 14. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 90 synergy testing with existing antifungal drugs
Application Notes: Synergy Testing of Antifungal Agent 90
Introduction
The emergence of antifungal resistance is a significant global health threat, compromising the efficacy of existing treatments for invasive fungal infections.[1] Combination therapy, utilizing two or more drugs with different mechanisms of action, is a promising strategy to enhance therapeutic effectiveness, overcome resistance, and potentially reduce dose-related toxicity.[2][3] These Application Notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of a novel investigational compound, this compound, when combined with established antifungal drugs.
The primary classes of antifungal agents currently in clinical use target the fungal cell wall, cell membrane, or nucleic acid synthesis.[2][4]
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[5]
-
Echinocandins (e.g., Caspofungin, Anidulafungin): Inhibit the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall.[5]
-
Pyrimidine Analogues (e.g., Flucytosine): Interfere with macromolecular synthesis within the fungal cell.[4]
By testing this compound in combination with representatives from these classes, researchers can identify synergistic interactions that could lead to more potent and durable antifungal therapies. The following protocols describe standard in vitro methods for quantifying these interactions.
Mechanisms of Action and Potential Synergy
Understanding the cellular targets of different antifungal classes is key to predicting and interpreting synergistic interactions. A combination may be synergistic if the drugs affect different targets in a complementary manner. For example, one agent might weaken the cell wall, allowing for enhanced penetration of a second agent that targets the cell membrane.[4] Key fungal signaling pathways, such as the cell wall integrity (CWI) MAPK pathway and the calcineurin pathway, are often involved in the fungal stress response to antifungal agents and can be implicated in drug resistance.[5][6]
Caption: Cellular targets of major antifungal drug classes.
Experimental Protocols
Three standard methods are detailed below for assessing antifungal synergy: the broth microdilution checkerboard assay, the time-kill assay, and the E-test synergy method.
Protocol 1: Broth Microdilution Checkerboard Assay
The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[7] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
Workflow for Checkerboard Assay
Caption: General workflow for the checkerboard synergy assay.
Methodology
-
Preparation of Antifungal Agents: Prepare stock solutions of this compound and the partner drug (e.g., fluconazole) in a suitable solvent (like DMSO). Create serial twofold dilutions in RPMI 1640 medium at 4x the final desired concentrations.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[8]
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of RPMI 1640 medium into each well.
-
Along the x-axis, dispense 50 µL of each serial dilution of this compound.
-
Along the y-axis, dispense 50 µL of each serial dilution of the partner drug. This creates a matrix of drug combinations.
-
Include wells for each drug alone (growth controls) and a drug-free well.
-
-
Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well. Incubate the plate at 35°C for 24 to 48 hours.[8][9]
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing complete or significant (≥80%) inhibition of visible growth compared to the growth control.[9]
-
FICI Calculation: Calculate the FICI using the following formula[3]:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpretation: The interaction is interpreted based on the calculated FICI value[3][8][10]:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information on the rate and extent of antifungal activity and are considered a robust method for confirming synergistic interactions.[11][12]
Methodology
-
Inoculum Preparation: Prepare a fungal inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[11]
-
Test Setup: Prepare tubes containing:
-
Drug-free growth control.
-
This compound alone (e.g., at 1x or 2x MIC).
-
Partner drug alone (e.g., at 1x or 2x MIC).
-
The combination of this compound and the partner drug at the same concentrations.
-
-
Incubation and Sampling: Incubate all tubes at 35°C, typically with agitation.[11] At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), draw aliquots from each tube.[13]
-
Quantification: Perform serial dilutions of the collected samples and plate them on Sabouraud Dextrose Agar to determine the viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the drug combination compared to the most active single agent.[12][14]
Protocol 3: E-test Synergy Method
The E-test is an agar-based method that uses predefined concentration gradient strips. It is simpler to perform than checkerboard or time-kill assays.[15][16]
Methodology
-
Plate Inoculation: Prepare a standardized fungal inoculum as you would for standard E-test susceptibility testing. Evenly swab the inoculum over the surface of an RPMI agar plate.[9]
-
Strip Application:
-
Apply the E-test strip for the first drug (e.g., Fluconazole) onto the agar surface.
-
After a brief pre-incubation (e.g., 15-30 minutes) to allow for some drug diffusion, place the E-test strip for this compound on top of the first strip, typically at a 90° angle.[15]
-
Alternatively, place the strips near each other at a defined distance.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours until a clear zone of inhibition is visible.
-
Interpretation: The interaction is assessed by observing the shape of the inhibition zones. A phantom zone or deformation of the ellipse at the intersection of the strips can indicate synergy. A quantitative fractional inhibitory concentration (FIC) index can also be calculated from the MIC values read from each strip alone and at their intersection.[13]
Data Presentation
Quantitative data from synergy studies should be presented clearly to allow for easy interpretation and comparison.
Table 1: Checkerboard Synergy of this compound against Candida Species
| Fungal Isolate | Partner Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 90 / Partner | Agent 90 / Partner | ||||
| C. albicans ATCC 90028 | Fluconazole | 8 / 2 | 1 / 0.25 | 0.250 | Synergy |
| C. albicans (FluR) | Fluconazole | 8 / 128 | 1 / 16 | 0.250 | Synergy |
| C. glabrata ATCC 2001 | Amphotericin B | 4 / 0.5 | 1 / 0.125 | 0.500 | Synergy |
| C. krusei ATCC 6258 | Caspofungin | 16 / 0.25 | 8 / 0.031 | 0.625 | Indifference |
| C. auris B11220 | Fluconazole | 8 / >256 | 2 / 32 | N/A | Indifference |
Note: FICI values are hypothetical and for illustrative purposes.
Table 2: Time-Kill Assay Results for Agent 90 + Fluconazole against C. albicans
| Treatment (Concentration) | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 24h | Change in Log₁₀ CFU/mL |
| Growth Control | 5.10 | 7.85 | +2.75 |
| This compound (1x MIC) | 5.08 | 6.20 | +1.12 |
| Fluconazole (1x MIC) | 5.11 | 5.05 | -0.06 |
| Agent 90 + Fluconazole | 5.09 | 2.88 | -2.21 |
Note: The combination resulted in a >2-log₁₀ reduction compared to the most active single agent (Fluconazole), indicating synergy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 90
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development and rigorous evaluation of novel antifungal agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, designated here as Antifungal Agent 90. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter for assessing the in vitro potency of a new antifungal drug.
The methodologies outlined below are based on the internationally recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is crucial for ensuring the reproducibility and comparability of data across different laboratories.
Principle of the Assay
The broth microdilution method is a widely used technique for determining the MIC of antifungal agents.[1][2][3][4] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. Following incubation, the microdilution plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the agent that inhibits this growth. This quantitative measure provides a basis for evaluating the antifungal activity of the test compound and for comparing its efficacy against different fungal species.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[5]
-
Sterile 96-well, U-bottom microdilution plates[5]
-
Sterile, disposable pipette tips and reservoirs
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Vortex mixer
-
Calibrated multichannel and single-channel pipettes
-
Sterile distilled or deionized water
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.[5]
-
Dissolve the powder in 100% DMSO to prepare a stock solution of a known high concentration (e.g., 1600 µg/mL). Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
The preparation of the fungal inoculum is a critical step and varies slightly between yeasts and molds.
For Yeasts (e.g., Candida species):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure a homogenous mixture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.[5]
For Molds (e.g., Aspergillus species):
-
Grow the mold isolate on SDA at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Collect the upper conidial suspension and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric correlation.[2]
Broth Microdilution Assay
-
Preparation of Drug Dilutions:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microdilution plate. Well 12 will serve as the growth control and will contain 200 µL of the fungal inoculum without the drug. Well 1 will be the highest concentration of the drug.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well. This will also dilute the drug concentrations to their final desired values.
-
The final concentration of the fungal inoculum should be between 0.5 x 10^3 and 2.5 x 10^3 cells/mL for yeasts.[5]
-
-
Incubation:
Determination of MIC
The MIC can be determined by either visual inspection or spectrophotometric reading.
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[3] For some fungicidal agents, a complete inhibition of growth (100%) may be used as the endpoint.[3]
-
Spectrophotometric Reading: After agitation to resuspend the cells, the optical density (OD) of each well is measured at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.[7]
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: MIC Values of this compound against Various Fungal Isolates
| Fungal Isolate | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 | 1 | 0.125 - 2 |
| Candida glabrata | Clinical Isolate 1 | 2 | 4 | 1 - 8 |
| Candida parapsilosis | ATCC 22019 (QC) | 0.25 | 0.5 | 0.125 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.5 - 4 |
| Cryptococcus neoformans | H99 | 0.125 | 0.25 | 0.06 - 0.5 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the determination of the MIC for this compound.
Caption: Workflow for MIC determination of this compound.
Hypothetical Signaling Pathway Affected by this compound
Assuming this compound has a novel mechanism of action that disrupts fungal cell wall integrity, it would likely trigger the Cell Wall Integrity (CWI) signaling pathway.
Caption: Hypothetical activation of the CWI pathway by this compound.
General Overview of Antifungal Drug Targets
Different classes of antifungal agents target various essential components and pathways in fungal cells.
Caption: Major classes of antifungal agents and their cellular targets.
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of the novel compound, this compound. By following these standardized protocols, researchers can generate reliable and reproducible MIC data, which is fundamental for the preclinical assessment of new antifungal drug candidates. The provided diagrams offer a visual representation of the experimental process and the potential mechanisms of action, facilitating a deeper understanding for professionals in the field of drug development.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Antifungal Agent 90 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or non-biological surfaces. These biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antifungal therapies and their role in persistent infections. The development of novel therapeutic strategies targeting fungal biofilms is therefore of paramount importance.
Antifungal Agent 90 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for the evaluation of this compound's efficacy in disrupting pre-formed fungal biofilms and inhibiting their formation. The methodologies described herein are essential for preclinical assessment and understanding the compound's potential as an anti-biofilm therapeutic.
Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound is under investigation, its anti-biofilm activity is hypothesized to interfere with key signaling pathways crucial for biofilm formation and maintenance in pathogenic fungi like Candida albicans and Aspergillus fumigatus. These pathways include the mitogen-activated protein kinase (MAPK), cAMP-protein kinase A (cAMP-PKA), and Target of Rapamycin (TOR) signaling cascades, which regulate cell adhesion, hyphal morphogenesis, and extracellular matrix production.[1][2]
Caption: Key signaling pathways in fungal biofilm formation.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the anti-biofilm activity of this compound against various fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) and Sessile Minimum Inhibitory Concentrations (sMICs) of this compound
| Fungal Species | Planktonic MIC₅₀ (µg/mL) | Sessile MIC₅₀ (Biofilm Prevention) (µg/mL) | Sessile MIC₈₀ (Biofilm Disruption) (µg/mL) |
| Candida albicans | 0.5 | 2.0 | 16.0 |
| Candida glabrata | 1.0 | 4.0 | 32.0 |
| Aspergillus fumigatus | 0.25 | 1.0 | 8.0 |
Note: sMIC values are often significantly higher than planktonic MICs, highlighting the increased resistance of biofilms.[3]
Table 2: Quantitative Biofilm Disruption by this compound
| Fungal Species | Treatment Concentration (µg/mL) | Biofilm Mass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT/MTT Assay) |
| Candida albicans | 8 | 45 ± 5.2 | 60 ± 7.8 |
| 16 | 70 ± 6.1 | 85 ± 4.5 | |
| Aspergillus fumigatus | 4 | 55 ± 8.3 | 68 ± 6.2 |
| 8 | 80 ± 4.9 | 92 ± 3.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Sessile Minimum Inhibitory Concentration (sMIC) for Biofilm Prevention
This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal inoculum (standardized to 1 x 10⁶ cells/mL in RPMI-1640 medium)
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium
-
Sterile PBS
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (33% v/v)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. Include a drug-free control.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain and allow the plate to air dry.
-
Add 200 µL of 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The sMIC₅₀ is defined as the lowest concentration of this compound that results in a 50% reduction in biofilm formation compared to the drug-free control.[4]
Protocol 2: Biofilm Disruption Assay for Pre-formed Biofilms
This protocol assesses the ability of this compound to disrupt established, mature biofilms.[5]
Materials:
-
Same as Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.
Procedure:
-
Add 100 µL of the standardized fungal inoculum to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for the formation of mature biofilms.
-
Wash the wells with sterile PBS to remove planktonic cells.
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound to the wells.
-
Incubate for an additional 24 hours at 37°C.
-
Wash the wells with PBS.
-
For Biomass Quantification: Proceed with Crystal Violet staining as described in Protocol 1 (steps 5-8).
-
For Metabolic Activity: Add XTT solution (with menadione) to each well and incubate in the dark for 2-3 hours at 37°C. Measure the absorbance at 490 nm.[6][7]
-
The sMIC₈₀ for disruption is the concentration that causes an 80% reduction in metabolic activity or biomass compared to the untreated control.[4]
Caption: Workflow for the biofilm disruption assay.
Conclusion
The provided protocols and data demonstrate a robust framework for evaluating the anti-biofilm properties of this compound. The significant activity of this compound against both forming and mature fungal biofilms underscores its potential as a therapeutic agent for biofilm-associated infections. Further investigations, including microscopic analysis of biofilm architecture and in vivo efficacy studies, are warranted to fully elucidate its mechanism of action and clinical utility.
References
- 1. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Antifungal agent 90 dosage for in vivo studies to reduce toxicity
Disclaimer: "Antifungal Agent 90" is a hypothetical designation used for illustrative purposes in this guide. The data and protocols presented are based on established principles of antifungal drug development and data from representative, well-characterized antifungal agents. Researchers should always refer to the specific Investigator's Brochure or product information for the actual agent being studied.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the inhibitor class of fungal-specific enzymes. It selectively targets and inhibits the activity of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This disruption of the cell wall integrity leads to osmotic instability and subsequent cell death, conferring its fungicidal activity against a broad spectrum of fungal pathogens.[1]
Q2: What is the rationale for the recommended starting dose for in vivo studies?
A2: The recommended starting dose for in vivo studies with this compound is derived from extensive in vitro efficacy testing and preliminary in vivo pharmacokinetic (PK) and toxicological screening in animal models. The goal is to begin with a dose that achieves a plasma concentration several-fold higher than the in vitro minimum inhibitory concentration (MIC) for the target fungal pathogen, while remaining well below the dose levels that produced toxicity in initial animal studies.[3][4]
Q3: What are the known or anticipated toxicities associated with this compound?
A3: Preclinical toxicology studies in rodent models have indicated that at high doses, this compound may be associated with dose-dependent hepatotoxicity and nephrotoxicity.[5][6] This is a common finding with systemically administered antifungal agents.[5] Clinical signs of toxicity to monitor in your animals include changes in weight, activity levels, and urine output. Biochemical markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine should be monitored in plasma samples.[4][7]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity at the Initial Dose
Q: We initiated our in vivo efficacy study with this compound at the recommended starting dose, but we are observing significant toxicity, including rapid weight loss and some mortality. What steps should we take?
A: This indicates that the maximum tolerated dose (MTD) in your specific animal model and experimental conditions may be lower than anticipated.
Troubleshooting Steps:
-
Immediate Dose Reduction: Immediately halt dosing at the current level. For the remaining animals in the cohort, reduce the dose by 50%.
-
Conduct a Dose-Range Finding (DRF) Study: It is critical to perform a DRF study to determine the MTD in your specific animal strain, age, and infection model. This was likely performed in a non-infected model, and the presence of infection can alter an animal's tolerance to a drug.
-
Staggered Dosing Initiation: When re-initiating studies with a new dose, consider a staggered start. Dose a small sentinel group of animals (n=2-3) for 48-72 hours to observe for acute toxicity before proceeding with the full cohort.
-
Refine the Dosing Regimen: If toxicity is still observed at efficacious doses, consider alternative dosing strategies. This could include splitting the daily dose into two administrations or exploring a different route of administration if feasible. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help optimize the dosing regimen to maintain efficacy while minimizing peak plasma concentrations that may be associated with toxicity.[3][4]
Issue 2: Lack of Efficacy at Non-Toxic Doses
Q: We have established a non-toxic dose of this compound, but we are not observing a significant reduction in fungal burden in our infection model. What could be the issue?
A: A lack of efficacy at a seemingly safe dose can be due to several factors, from suboptimal drug exposure to characteristics of the infection model.
Troubleshooting Steps:
-
Verify Drug Exposure: The first step is to confirm that you are achieving adequate drug exposure in your animals. This requires a PK study to measure the plasma concentration of this compound over time after dosing. The area under the curve (AUC) is a key parameter that often correlates with antifungal efficacy.[8]
-
Assess the PK/PD Relationship: For many antifungals, the ratio of the AUC to the MIC (AUC/MIC) is the PK/PD index that best predicts efficacy.[8][9] If your measured AUC is not sufficiently greater than the MIC of your fungal strain, you may need to increase the dose or frequency of administration.
-
Re-evaluate the in vitro MIC: Ensure the MIC of the specific fungal strain used in your in vivo model has been recently verified. Fungal strains can sometimes lose virulence or change susceptibility during laboratory passage.
-
Consider the Infection Site: this compound may not penetrate all tissues equally. If your model involves a deep-seated infection (e.g., in the brain or bone), you may need to assess drug concentrations in the target tissue, not just in the plasma.[3]
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Murine Model of Disseminated Candidiasis
| Dose (mg/kg/day) | Survival Rate (%) | Fungal Burden (Log10 CFU/kidney) | Plasma ALT (U/L) | Plasma Creatinine (mg/dL) |
| Vehicle Control | 0 | 6.5 ± 0.4 | 35 ± 5 | 0.3 ± 0.1 |
| 10 | 40 | 4.2 ± 0.6 | 45 ± 8 | 0.4 ± 0.1 |
| 20 | 80 | 2.1 ± 0.5 | 90 ± 15 | 0.8 ± 0.2 |
| 40 | 100 | <1.0 | 250 ± 50 | 2.5 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (h) |
| 10 | 5.2 | 1 | 45 | 6 |
| 20 | 11.8 | 1 | 102 | 6.5 |
| 40 | 25.1 | 0.5 | 230 | 7 |
Experimental Protocols
Protocol 1: Murine Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Use the same strain, sex, and age of mice that will be used in the efficacy studies.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Based on preliminary toxicology, select a range of at least 5 dose levels. A common approach is to use a geometric progression (e.g., 10, 20, 40, 80, 160 mg/kg).
-
Administration: Administer this compound daily for 5-7 consecutive days via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (focus on liver and kidney markers).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% loss in body weight and does not induce severe clinical or pathological signs of toxicity.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Logical workflow for troubleshooting in vivo toxicity.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing antifungal drug dosing and monitoring to avoid toxicity and improve outcomes in patients with haematological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Consensus guidelines for optimising antifungal drug delivery and monitoring to avoid toxicity and improve outcomes in patients with haematological malignancy, 2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of Antifungal agent 90 for in vitro assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming the poor aqueous solubility of Antifungal agent 90 for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[1][2] The organic solvent disperses, leaving the compound to precipitate in the aqueous environment.
Initial Troubleshooting Steps:
-
Check Final DMSO Concentration: Many cell lines can tolerate DMSO up to 0.5%, but higher concentrations can be toxic.[3] More importantly, a lower final DMSO concentration reduces the risk of precipitation. Aim for the lowest possible concentration (ideally ≤0.1%).
-
Lower the Stock Concentration: High-concentration DMSO stocks (e.g., >10-30 mM) are more prone to precipitation upon dilution.[1][3] Try preparing a lower concentration stock solution in DMSO (e.g., 1-10 mM).
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise, serial dilution. This can sometimes keep the compound in solution more effectively.
-
Modify the Dilution Process: Add the DMSO stock to your buffer/media dropwise while vortexing or stirring to promote rapid mixing and prevent localized high concentrations of the compound that can initiate precipitation.
Q2: Are there alternative solvents or co-solvents I can use to improve the solubility of this compound?
A: Yes, using a co-solvent system is a common and effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[4][5]
-
Recommended Co-solvents: Polyethylene glycols (e.g., PEG-400), propylene glycol, and ethanol are frequently used.
-
Application: You can create a stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG-400). This can often improve the compound's stability in the final aqueous solution. Always run a vehicle control with the same co-solvent mixture to assess any effects on your assay.
Q3: I need a more robust method to solubilize this compound for a cell-based assay. What are the best options?
A: For significant solubility challenges, using pharmaceutical excipients to create inclusion complexes or micellar solutions is a highly effective approach. These methods can substantially increase the aqueous solubility of a compound.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and generally has low cytotoxicity.[9]
-
Surfactants (e.g., Poloxamers, Tweens): Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[10] The hydrophobic core of these micelles can solubilize poorly soluble drugs.[5] However, be aware that surfactants can have biological activity or cellular toxicity, so their use must be carefully controlled and validated in your specific assay.[10]
Q4: Can I use pH modification to solubilize this compound?
A: The solubility of ionizable drugs can be significantly influenced by pH.[4][10] If this compound is a weak base, its solubility will increase at a lower pH. Conversely, if it is a weak acid, its solubility will be higher at a more alkaline pH. However, this approach is often unsuitable for cell-based assays where maintaining a physiological pH (typically 7.2-7.4) is critical for cell viability. Drastic changes in media pH will harm or kill the cells. This method is more appropriate for cell-free biochemical assays where the buffer pH can be adjusted.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Precipitate forms immediately upon dilution into aqueous buffer. | • Kinetic solubility exceeded.• Final DMSO concentration is too high.• Inadequate mixing. | • Lower the concentration of the DMSO stock solution.• Decrease the final DMSO concentration in the assay.• Add the stock solution to the buffer while vortexing.• Pre-warm the aqueous buffer to 37°C before adding the compound.[11] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | • Compound has low thermodynamic solubility.• Temperature shift from ambient to 37°C reduces solubility.• Compound is unstable in the aqueous medium.• Compound is binding to components of the culture plate (e.g., plastic). | • Prepare compound dilutions immediately before use.• Include a solubilizing agent like HP-β-cyclodextrin or a low concentration of a suitable surfactant (e.g., Poloxamer 407).• Assess compound stability in media over the time course of the experiment. |
| Inconsistent results or poor dose-response curve in the assay. | • Inaccurate final concentration due to partial precipitation.• Compound adsorbing to labware (pipette tips, plates).• Vehicle (e.g., DMSO, co-solvent) is affecting the assay readout. | • Visually inspect all solutions for precipitation before use.• Centrifuge plates after compound addition and use the supernatant for analysis where applicable.• Use low-retention plasticware.• Always run a vehicle control at the highest concentration used in the experiment. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common solubilization techniques and their suitability for in vitro assays.
| Technique | Mechanism of Action | Advantages | Considerations for In Vitro Assays |
| Co-solvents (e.g., PEG-400, Ethanol) | Reduces solvent polarity, increasing solubility of hydrophobic compounds.[5] | Simple to implement; effective for moderate solubility issues. | Potential for solvent toxicity; requires careful vehicle controls. |
| pH Adjustment | Increases the fraction of the ionized (more soluble) form of the drug.[4] | Very effective for ionizable compounds. | Generally not suitable for cell-based assays due to strict pH requirements for cell viability. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[7][12] | High solubilization capacity; generally low toxicity; can improve compound stability.[8][13] | May alter drug permeability into cells; requires careful selection of cyclodextrin type and concentration.[13] |
| Surfactants (e.g., Tween® 80, Poloxamers) | Forms micelles that encapsulate the drug in their hydrophobic core.[10] | High solubilizing power. | Can have intrinsic biological activity or cytotoxicity; may interfere with assay readouts. Use below the CMC if possible. |
| Nanonization (Nanosuspensions) | Increases the surface area of the drug particles, leading to a faster dissolution rate.[7][14] | Significantly enhances dissolution. | Requires specialized equipment (e.g., milling, sonication); potential for particle aggregation. |
Example: Solubility Enhancement of a Model Antifungal Agent
The table below presents hypothetical data for this compound to illustrate the potential fold-increase in aqueous solubility that can be achieved with different methods. Actual results will vary.
| Solubilization Method | Concentration of Excipient | Resulting Aqueous Solubility of this compound (µg/mL) | Fold Increase vs. Water |
| Water (Control) | N/A | 0.5 | 1x |
| 10% PEG-400 (Co-solvent) | 10% (v/v) | 25 | 50x |
| 2% Tween® 80 (Surfactant) | 2% (w/v) | 150 | 300x |
| 5% HP-β-Cyclodextrin | 5% (w/v) | 400 | 800x |
Experimental Protocols
Protocol 1: Preparation of a Drug-Cyclodextrin (HP-β-CD) Stock Solution
This protocol describes a common method to prepare a solubilized stock solution of a poorly soluble compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of water or buffer to make a concentrated solution (e.g., 20% w/v). Gentle warming (to ~40-50°C) and vortexing can aid dissolution. Allow the solution to cool to room temperature.
-
Add the Compound: Weigh this compound and add it to the HP-β-CD solution. The amount to add should be calculated to achieve the desired final concentration.
-
Complexation: Tightly cap the vial and vortex vigorously for 1-2 hours at room temperature. Alternatively, sonicate the mixture for 30-60 minutes. The solution may appear cloudy initially but should clarify as the inclusion complex forms.
-
Equilibration: Allow the mixture to equilibrate by rotating it overnight at room temperature.
-
Clarification and Sterilization: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any un-dissolved compound. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This is your final, solubilized stock solution.
-
Verification (Optional): The concentration of the solubilized drug in the final stock can be confirmed using HPLC.
Protocol 2: Kinetic Solubility Assessment in a 96-Well Plate Format
This high-throughput method helps determine the concentration at which a compound precipitates from a DMSO stock when diluted into an aqueous buffer.[15]
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear plates (for dilution)
-
96-well UV-transparent plates (for measurement)
-
Plate reader capable of measuring turbidity or a dedicated nephelometer
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.
-
Dilute into Aqueous Buffer: In a separate 96-well plate, add 98 µL of the aqueous buffer to each well. Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the aqueous plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix well by pipetting.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.
-
Measure Turbidity: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine Kinetic Solubility: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Drug encapsulation within a surfactant micelle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. adl.usm.my [adl.usm.my]
- 12. scispace.com [scispace.com]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. solvescientific.com.au [solvescientific.com.au]
Technical Support Center: Troubleshooting Antifungal Agent Instability
This guide provides troubleshooting strategies for researchers encountering instability with antifungal agents in cell culture media. As "Antifungal Agent 90" is a hypothetical compound, this document will address common issues and solutions applicable to a broad range of antifungal agents, using "this compound" as an illustrative example.
Frequently Asked Questions (FAQs) - General Antifungal Agent Instability
Q1: My antifungal agent appears to be losing its efficacy over time in my cell culture. What are the potential causes?
A1: Several factors can contribute to the loss of antifungal efficacy:
-
Chemical Instability: The agent may be inherently unstable in aqueous solutions at 37°C, leading to degradation. Some antifungal agents are sensitive to light, pH, or enzymatic degradation by components in the media or secreted by the cells.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can bind to the antifungal agent, reducing its bioavailable concentration.[1][2]
-
Cell Density: High cell densities can lead to faster depletion of the agent from the medium.[3]
-
Development of Resistance: While less common in short-term experiments, prolonged exposure can lead to the selection of resistant fungal strains.[4][5][6]
-
Improper Storage: Incorrect storage of stock solutions (e.g., wrong temperature, exposure to light, repeated freeze-thaw cycles) can cause degradation before it is even added to the culture.[7]
Q2: I'm observing precipitation of my antifungal agent after adding it to the cell culture medium. Why is this happening and how can I prevent it?
A2: Precipitation is often due to poor solubility of the antifungal agent in the culture medium.
-
Solubility Limits: The concentration of the agent may have exceeded its solubility limit in the aqueous environment of the cell culture medium.
-
pH and Temperature Effects: The pH and temperature of the medium can affect the solubility of the compound.
-
Solvent Shock: If the stock solution is prepared in a strong organic solvent (like DMSO), adding it too quickly to the aqueous medium can cause the compound to precipitate out.
To prevent precipitation, try the following:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%).
-
Warm the medium to 37°C before adding the antifungal agent.
-
Add the agent dropwise while gently swirling the medium to ensure rapid mixing.
-
Test the solubility of the agent in a small volume of medium before preparing a large batch.
Q3: My cells are showing signs of toxicity after treatment with the antifungal agent, even at concentrations that should be non-toxic. What could be the reason?
A3: Unexplained cytotoxicity can arise from several sources:
-
Degradation Products: The antifungal agent may degrade into byproducts that are more toxic to the cells than the parent compound.
-
Solvent Toxicity: The concentration of the solvent used to dissolve the agent (e.g., DMSO) may be too high.
-
Interaction with Other Media Components: The agent might interact with other supplements in the media, leading to the formation of toxic compounds.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the antifungal agent.[2] It's crucial to determine the optimal concentration for your specific cell type.[1]
Hypothetical Case Study: Troubleshooting this compound
The following sections provide a detailed troubleshooting guide for a hypothetical antifungal agent, "this compound," which is exhibiting instability in cell culture.
FAQs: this compound
Q1: What is the recommended storage condition for this compound stock solutions?
A1: Based on stability data, it is recommended to store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q2: I've noticed a decrease in the efficacy of this compound in my long-term cultures. What should I do?
A2: For long-term experiments, it is advisable to replenish this compound with each media change to maintain a consistent effective concentration. The stability data indicates a significant loss of activity after 72 hours in culture conditions.
Q3: Can I use this compound in a serum-free medium?
A3: Yes, but you may need to adjust the working concentration. The presence of serum proteins can affect the bioavailability of the agent. It is recommended to perform a dose-response experiment to determine the optimal concentration in your specific serum-free medium.
Data Presentation: Stability of this compound
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) under Different Storage Conditions over 30 days.
| Storage Condition | Day 0 | Day 7 | Day 14 | Day 30 |
| 4°C | 100% | 85% | 65% | 30% |
| -20°C | 100% | 99% | 98% | 95% |
| -80°C | 100% | 100% | 99% | 99% |
| Room Temperature (Light) | 100% | 50% | 20% | <5% |
| Room Temperature (Dark) | 100% | 70% | 45% | 15% |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C.
| Media Type | 0 hours | 24 hours | 48 hours | 72 hours |
| DMEM + 10% FBS | 100% | 80% | 60% | 40% |
| RPMI + 10% FBS | 100% | 82% | 65% | 45% |
| Serum-Free Medium A | 100% | 75% | 50% | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh out the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
96-well microplate
-
This compound stock solution
-
-
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal culture.
-
Include a positive control (fungal culture without the agent) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for fungal growth (e.g., 30°C or 37°C) for 24-48 hours.
-
The MIC is the lowest concentration of the agent that visibly inhibits fungal growth.
-
Protocol 3: Assessment of this compound Stability in Cell Culture Media
-
Materials:
-
Cell culture medium of interest
-
This compound stock solution
-
Incubator at 37°C with 5% CO₂
-
Method for quantifying the agent (e.g., HPLC, bioassay)
-
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the desired working concentration.
-
Dispense the solution into sterile tubes, one for each time point.
-
Incubate the tubes at 37°C in a CO₂ incubator.
-
At each time point (e.g., 0, 24, 48, 72 hours), remove one tube and store it at -80°C until analysis.
-
Quantify the remaining concentration of this compound in each sample using a suitable analytical method.
-
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting ergosterol synthesis.
Caption: A workflow for troubleshooting the perceived instability of this compound.
Caption: Logical relationships between factors contributing to antifungal agent instability.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
Technical Support Center: Antifungal Agent 90 Synthesis
Welcome to the technical support center for the synthesis of Antifungal Agent 90. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a novel triazole-based compound. Its synthesis is typically achieved through a three-step sequence:
-
Step 1: Grignard Reaction: Formation of a key secondary alcohol intermediate by reacting an aryl Grignard reagent with an appropriate aldehyde.
-
Step 2: Epoxidation: Conversion of the secondary alcohol into a chiral epoxide using an asymmetric epoxidation method.
-
Step 3: Epoxide Ring-Opening: Nucleophilic attack of a substituted triazole on the epoxide to yield the final product, this compound.
Q2: What are the most critical parameters affecting the overall yield?
A2: The most critical parameters are the exclusion of moisture and air, especially during the Grignard reaction, the temperature control during epoxidation, and the choice of base and solvent in the final ring-opening step.
Q3: Are there any known stable intermediates in this synthesis?
A3: Yes, the secondary alcohol formed in Step 1 and the epoxide from Step 2 are generally stable and can be isolated and purified before proceeding to the next step. This modularity allows for quality control at intermediate stages of the synthesis.
Q4: What are the common impurities observed in the final product?
A4: Common impurities include unreacted starting materials from Step 3, the diol byproduct from hydrolysis of the epoxide, and regioisomers formed during the epoxide ring-opening.
Q5: What is the proposed mechanism of action for this compound?
A5: Like many azole antifungals, this compound is believed to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield in Step 1 (Grignard Reaction)
| Potential Cause | Recommended Solution |
| Presence of water or protic solvents. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure starting materials are dry. |
| Poor quality of magnesium turnings. | Use fresh, shiny magnesium turnings. If the surface is dull, it can be activated by grinding in a mortar and pestle or by adding a small crystal of iodine. |
| Slow initiation of the Grignard reagent formation. | Add a small amount of pre-formed Grignard reagent from a previous batch to initiate the reaction. Alternatively, gentle heating or sonication can be applied. |
| Side reactions such as Wurtz coupling. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize dimerization. |
Problem 2: Low Yield or Diastereoselectivity in Step 2 (Epoxidation)
| Potential Cause | Recommended Solution |
| Decomposition of the oxidizing agent (e.g., m-CPBA). | Use a freshly opened bottle of the oxidizing agent or titrate to determine its active concentration before use. |
| Incorrect reaction temperature. | Maintain the recommended low temperature (e.g., -20 °C to 0 °C) to prevent side reactions and improve selectivity. |
| Presence of acidic impurities. | Buffer the reaction mixture with a mild base like sodium bicarbonate to neutralize any acidic byproducts. |
Problem 3: Low Yield or Formation of Regioisomers in Step 3 (Epoxide Ring-Opening)
| Potential Cause | Recommended Solution |
| Poor nucleophilicity of the triazole. | Convert the triazole to its more nucleophilic sodium or potassium salt using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) prior to adding the epoxide. |
| Steric hindrance at the reaction site. | The nucleophilic attack of the triazole typically occurs at the less sterically hindered carbon of the epoxide. If regioisomer formation is significant, consider using a milder base or a different solvent system to modulate reactivity. |
| Epoxide hydrolysis. | Ensure anhydrous conditions to prevent the formation of the diol byproduct. |
| Incorrect solvent. | Use a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction. |
Problem 4: Difficulty in Final Product Purification
| Potential Cause | Recommended Solution |
| Product is highly polar and streaks on silica gel. | Use a more polar eluent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing for basic compounds. |
| Co-elution of impurities. | If silica gel chromatography is insufficient, consider alternative purification methods such as reverse-phase HPLC or recrystallization from an appropriate solvent system. |
| Product is an oil instead of a solid. | Try to form a salt (e.g., hydrochloride or mesylate) to induce crystallization. Alternatively, trituration with a non-polar solvent like hexane or diethyl ether can sometimes yield a solid. |
III. Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of each step in the synthesis of this compound.
Table 1: Optimization of Step 1 - Grignard Reaction
| Entry | Solvent | Equivalents of Aldehyde | Reaction Temperature (°C) | Yield of Alcohol (%) |
| 1 | Diethyl Ether | 1.0 | 0 to 25 | 65 |
| 2 | THF | 1.0 | 0 to 25 | 78 |
| 3 | THF | 1.2 | 0 to 25 | 85 |
| 4 | THF | 1.0 | -20 to 25 | 82 |
Table 2: Optimization of Step 3 - Epoxide Ring-Opening
| Entry | Base | Solvent | Reaction Temperature (°C) | Yield of this compound (%) | Regioisomer Ratio (desired:undesired) |
| 1 | K2CO3 | Acetonitrile | 80 | 45 | 5:1 |
| 2 | NaH | DMF | 25 | 75 | 15:1 |
| 3 | NaH | THF | 25 | 68 | 12:1 |
| 4 | t-BuOK | DMSO | 25 | 82 | 18:1 |
IV. Experimental Protocols
Protocol 1: Synthesis of the Secondary Alcohol Intermediate (Step 1)
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a small volume of anhydrous THF via syringe. Add a few drops of the aryl bromide (1.0 eq.) dissolved in anhydrous THF to the dropping funnel.
-
Initiation: If the reaction does not start, add a single crystal of iodine. Once the reaction initiates (observed by bubbling and heat generation), add the remaining aryl bromide solution dropwise while maintaining a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add the aldehyde (1.0 eq.) dissolved in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Step 3)
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted triazole (1.1 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir at room temperature for 30 minutes until gas evolution ceases.
-
Epoxide Addition: Re-cool the mixture to 0 °C and add the epoxide intermediate (1.0 eq.) dissolved in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash
addressing off-target effects of Antifungal agent 90 in mammalian cells
Technical Support Center: Antifungal Agent 90
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding off-target effects observed in mammalian cells during your research.
Frequently Asked Questions (FAQs)
High Cytotoxicity Observed at Expected Therapeutic Concentrations
Question: I am observing significant mammalian cell death at concentrations of this compound that should be selective for fungal cells. What is the cause, and how can I address this?
Answer: High cytotoxicity in mammalian cells is a common off-target effect. The ideal antifungal agent should target fungal-specific structures, such as the cell wall, which are absent in mammalian cells.[1][2] However, shared eukaryotic cellular components can sometimes lead to off-target interactions.
Possible Causes:
-
Mitochondrial Toxicity: this compound may be interfering with mitochondrial function. The MTT assay, a common method for assessing cell viability, measures mitochondrial metabolic activity.[3][4][5] A decrease in signal can indicate compromised mitochondrial function.
-
Kinase Inhibition: Many small molecules can inhibit host cell kinases, which are crucial for cell signaling, growth, and survival.[6][7][8] Off-target kinase inhibition can lead to apoptosis or cell cycle arrest.[9]
-
Induction of Apoptosis: The agent might be activating programmed cell death pathways, such as the caspase cascade, in mammalian cells.[10][11]
Troubleshooting Recommendations:
-
Confirm On-Target Potency: First, verify the potency of this compound against your fungal target to establish a therapeutic window.
-
Perform a Dose-Response Curve: Conduct a detailed cytotoxicity assay (e.g., MTT or LDH release assay) across a wide range of concentrations in your mammalian cell line(s) to determine the 50% cytotoxic concentration (CC50).[12]
-
Assess Apoptosis: Use a caspase activity assay to determine if the observed cell death is due to apoptosis.[11][13][14] An increase in caspase-3 activity is a key indicator.
-
Consider Kinase Profiling: If apoptosis is confirmed, consider a broad-panel kinase screen to identify potential off-target kinases.[7]
Comparative Cytotoxicity Data
The following table presents representative data on the potency of this compound.
| Organism/Cell Line | Target/Assay | IC50 / CC50 (µM) |
| Candida albicans | Fungal Growth Inhibition | 0.5 |
| Aspergillus fumigatus | Fungal Growth Inhibition | 1.2 |
| HEK293 (Human) | MTT Cytotoxicity Assay | 15.0 |
| HepG2 (Human) | MTT Cytotoxicity Assay | 22.5 |
| Jurkat (Human) | MTT Cytotoxicity Assay | 12.0 |
This data is for illustrative purposes.
Troubleshooting Guides
Guide 1: Unexpected Changes in Gene Expression
Issue: After treating mammalian cells with this compound, I observe significant changes in the expression of genes unrelated to the intended fungal target pathway.
Initial Assessment Workflow
This workflow helps to systematically investigate unexpected gene expression changes.
Caption: Workflow for investigating unexpected gene expression changes.
Detailed Steps:
-
Validate the Data: Confirm the initial gene expression findings using an orthogonal method, such as qPCR for specific transcripts or Western blotting for protein levels.
-
Pathway Analysis: Utilize gene set enrichment or pathway analysis tools to identify the biological pathways most affected by the treatment.[15] This can provide clues about the underlying mechanism. Drug-induced changes in gene expression can sometimes be misleading, as different compounds can produce similar cytotoxicity-related signatures despite having different mechanisms of action.[15]
-
Distinguish Primary vs. Secondary Effects: It is crucial to determine if the observed changes are a direct result of an off-target interaction or a secondary consequence of cellular stress or apoptosis.[16]
-
Low-Dose, Short-Time point Experiment: Treat cells with a non-toxic concentration of Agent 90 for a short duration (e.g., 1-4 hours) and repeat the gene expression analysis. This minimizes secondary effects related to cell death.
-
Co-treatment with Apoptosis Inhibitor: If cytotoxicity is observed, repeat the experiment in the presence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if the gene expression changes are mitigated.[14]
-
-
Identify Off-Target Interactions: If the changes persist under conditions that minimize secondary effects, consider methods to identify the direct molecular off-targets. Computational approaches can predict potential off-target interactions based on the chemical structure of the small molecule.[17][18]
Guide 2: Mitigating Off-Target Effects
Issue: My experiments have confirmed off-target activity for this compound. How can I reduce these effects to continue my research?
Strategies for Mitigation
The decision to proceed depends on the severity of the off-target effect and the goals of the experiment.
Caption: Decision tree for mitigating confirmed off-target effects.
Detailed Approaches:
-
Optimize Experimental Conditions:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that still shows efficacy against the fungal target while minimizing effects on mammalian cells.
-
Shorten Treatment Duration: Limit the exposure time of mammalian cells to the compound to reduce the accumulation of toxic off-target effects.
-
-
Rational Drug Design: In the context of drug development, if off-target effects are significant, medicinal chemists can modify the structure of this compound to improve its selectivity.[19] This is a long-term strategy involving structure-activity relationship (SAR) studies.
-
Use of Controls: When studying the on-target effects, use a structurally related but inactive analogue of Agent 90 as a negative control. This can help differentiate on-target from off-target effects.
-
Post-Market Surveillance: In a clinical context, ongoing monitoring is crucial for identifying previously unrecognized off-target effects after a drug is on the market.[19]
Key Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]
-
Cell Seeding: Seed mammalian cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[20]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3][5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20][21]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[5] Read the absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.[3][21]
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a fluorogenic substrate like Ac-DEVD-AMC.[11][22]
-
Sample Preparation:
-
Treat cells (adherent or suspension) with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest approximately 1-5 x 10⁶ cells by centrifugation.[14]
-
Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Assay Reaction:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Measure fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[11][22]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to the untreated control.[11]
-
Visualizing a Potential Off-Target Pathway
This compound may inadvertently inhibit a survival-regulating kinase, such as AKT, leading to the activation of apoptotic pathways.
Caption: Hypothetical off-target inhibition of the PI3K/AKT survival pathway.
References
- 1. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. ulab360.com [ulab360.com]
- 15. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 16. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining the Purification of Antifungal Agent 90
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Antifungal agent 90.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common problems that may arise during the experimental purification of this compound.
Chromatography Issues
Question: Why is the back pressure of my chromatography column increasing significantly?
Answer: Increased back pressure is typically due to a blockage in the system. Here are some potential causes and solutions:
-
Precipitated Protein: The protein may have precipitated in the column filter or at the top of the column bed.
-
Remedy: Clean the column using the manufacturer's recommended cleaning-in-place (CIP) protocols. If possible, replace the column filter. Ensure that any additives used to solubilize the sample are also included in the running buffer.[1]
-
-
Clogged Filters: In-line filters or the column frit may be clogged with particulate matter.
-
Remedy: Always filter your sample and buffers through a 0.22 µm or 0.45 µm filter before loading them onto the column.[1] If the column filter is clogged, reversing the flow direction at a low flow rate can sometimes dislodge particulates.
-
-
Sample Viscosity: A highly concentrated or viscous sample can lead to increased pressure.
-
Remedy: Dilute the sample with the binding buffer. Aim for a protein concentration below 50 mg/mL. Reducing the flow rate during sample application can also help.[1]
-
Question: What should I do if this compound is not binding to the affinity column?
Answer: Failure to bind to an affinity column is often related to incorrect buffer conditions or issues with the affinity tag.
-
Incorrect Buffer Conditions: The pH or salt concentration of your binding buffer may not be optimal for the interaction between this compound and the resin.
-
Remedy: Ensure the pH and composition of your sample and binding buffer are correct. The pH should typically be in a range where the affinity tag is charged and accessible. Verify that no chelating agents (like EDTA) or strong reducing agents are present if you are using an IMAC column.
-
-
Compromised Affinity Tag: The affinity tag on this compound may be inaccessible or cleaved.
-
Remedy: Confirm the presence and integrity of the tag using Western blotting with an anti-tag antibody. Consider moving the tag to the other terminus of the protein.[2]
-
-
Insufficient Incubation Time: The flow rate may be too high, not allowing enough time for the protein to bind to the resin.
-
Remedy: Decrease the flow rate during sample application. For batch purification, increase the incubation time of the sample with the resin.[2]
-
Question: The purity of my eluted this compound is low. How can I improve it?
Answer: Low purity can result from non-specific binding of contaminating proteins or the co-elution of proteins that interact with your target.
-
Non-Specific Binding: Contaminating proteins may be binding to the chromatography resin.
-
Remedy: Increase the stringency of your wash steps. This can be achieved by adding a low concentration of the eluting agent (e.g., imidazole for His-tagged proteins) to the wash buffer. Increasing the salt concentration (up to 500 mM NaCl) can also disrupt non-specific ionic interactions. Adding a non-ionic detergent (e.g., up to 2% Tween 20) or glycerol (up to 20%) to the wash buffer can help disrupt non-specific hydrophobic interactions.
-
-
Co-eluting Contaminants: The contaminants may be interacting with this compound itself.
-
Remedy: Consider adding a secondary purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), after the initial affinity step.
-
-
Protease Degradation: The presence of multiple bands on an SDS-PAGE could indicate that your protein is being degraded by proteases.
Crystallization Issues
Question: My crystallization trials for this compound are only producing amorphous precipitate. What can I do?
Answer: Amorphous precipitate forms when the protein comes out of solution too quickly. The goal is to slow down the process to allow for orderly crystal lattice formation.
-
Precipitant Concentration is Too High: This is the most common cause of precipitation.
-
Remedy: Systematically decrease the concentration of the precipitant in your crystallization screen.
-
-
Protein Concentration is Too High: A very high protein concentration can also lead to rapid precipitation.
-
Remedy: Try setting up crystallization trials with a lower concentration of this compound.
-
-
pH is Not Optimal: The pH of the solution can significantly affect protein solubility.
-
Remedy: Screen a wider range of pH values. Many proteins crystallize near their isoelectric point.[4]
-
Question: I am getting a shower of microcrystals instead of larger, single crystals. How can I optimize this?
Answer: A shower of microcrystals indicates that nucleation is occurring too rapidly.
-
Reduce Nucleation Events: The goal is to favor crystal growth over nucleation.
-
Remedy: Try lowering the precipitant or protein concentration. Seeding can be a powerful technique here; introduce a few microcrystals into a solution where the protein is in a metastable state (clear drop).[5]
-
-
Temperature Control: Temperature is an underutilized but important variable in crystallization.[6]
-
Remedy: Vary the temperature at which the crystallization trials are incubated.
-
-
Additives: Small molecules can sometimes promote the growth of larger crystals.
Frequently Asked Questions (FAQs)
General Purification
What are the most common first steps in purifying a novel antifungal agent from a natural source?
Typically, the initial steps involve creating a crude extract from the source organism (e.g., bacteria, fungi, or plants). This is often achieved through solvent extraction. The crude extract is then subjected to preliminary purification steps like precipitation (e.g., ammonium sulfate precipitation for proteins) or liquid-liquid extraction to remove bulk impurities.[7]
Which chromatography techniques are most effective for purifying small molecule antifungal agents like this compound?
For small molecule antifungal agents, a common approach is to use silica gel column chromatography for initial fractionation.[8][9] This can be followed by a higher resolution technique like High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18), for final purification.[8]
How can I assess the purity of this compound after each purification step?
For protein-based antifungal agents, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method to visualize the protein profile and assess purity. For small molecules, Thin Layer Chromatography (TLC) can be used for rapid assessment during column chromatography, while HPLC with a UV detector or a mass spectrometer can provide a more quantitative purity analysis.[10]
This compound appears to be unstable during purification. What steps can I take to improve its stability?
Protein stability can be influenced by pH, salt concentration, and temperature. It is important to determine the optimal pH and salt conditions for your protein.[3] Adding stabilizing agents like glycerol or specific detergents may also be beneficial. For small molecules, instability can be due to factors like pH, light, or temperature.[11] It's crucial to understand the chemical nature of your compound to determine the best storage and handling conditions.
Data Presentation
Table 1: Comparison of Affinity Resins for this compound Purification
| Resin Type | Binding Capacity (mg/mL) | Purity (%) | Yield (%) |
| Ni-NTA Agarose | 15 | 85 | 90 |
| Cobalt-Talon Resin | 12 | 92 | 85 |
| Glutathione Agarose | 20 | 95 | 80 |
Table 2: Optimization of Crystallization Conditions for this compound
| Condition | Precipitant Concentration | Temperature (°C) | Crystal Size (µm) | Diffraction Resolution (Å) |
| Initial Hit | 20% PEG 3350 | 20 | 10-20 (microcrystals) | N/A |
| Optimization 1 | 15% PEG 3350 | 20 | 50 x 50 x 10 | 3.5 |
| Optimization 2 | 15% PEG 3350 | 4 | 150 x 150 x 50 | 2.1 |
| Optimization 3 | 12% PEG 3350, 0.1M NaCl | 4 | 200 x 200 x 80 | 1.8 |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Purification of this compound
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the starting solvent (e.g., chloroform).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
Pre-equilibrate the column with the starting solvent.[8]
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract containing this compound in a minimal volume of the starting solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 10 mL).
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing the pure compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
System Preparation:
-
Equip the HPLC system with a suitable column (e.g., a semi-preparative C18 column).
-
Degas the mobile phases (e.g., Solvent A: water with 0.1% trifluoroacetic acid; Solvent B: acetonitrile with 0.1% trifluoroacetic acid).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
Sample Injection:
-
Dissolve the partially purified sample from the silica gel chromatography step in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
-
Elution Gradient:
-
Run a linear gradient to elute the compound. For example, increase the concentration of Solvent B from 5% to 95% over 30 minutes.
-
-
Peak Collection:
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
-
Purity Verification:
-
Re-inject a small aliquot of the collected peak to confirm its purity.
-
Analyze the purified compound by mass spectrometry to confirm its identity.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechrep.ir [biotechrep.ir]
- 10. Isolation and Purification of Antifungal Compounds from the Green Microalga Chlorella vulgaris [biotechrep.ir]
- 11. Methods for the recovery and purification of polyene antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of synthetic Antifungal agent 90
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis and handling of Antifungal Agent 90.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of small molecules like this compound can arise from several factors.[1][2] The primary sources include:
-
Raw Material Inconsistency: Variations in the purity, isomeric ratio, and physical properties of starting materials and reagents can significantly impact the reaction kinetics and impurity profile of the final product.[3][4][5][6]
-
Process Parameter Fluctuations: Minor deviations in reaction temperature, pressure, stirring speed, and addition rates of reagents can lead to incomplete reactions or the formation of side products.[7]
-
Scale-Up Challenges: Transferring a synthesis from a laboratory to a pilot or production scale can introduce variability due to changes in heat and mass transfer, mixing efficiency, and equipment surfaces.[7][8][9][10]
-
Human Error: Inconsistent execution of the synthetic protocol by different operators can be a source of variability, especially in manual or semi-automated processes.[11]
-
Environmental Factors: Changes in ambient temperature and humidity can affect the stability of reagents and the progress of the reaction.
Q2: How can Process Analytical Technology (PAT) help in minimizing the variability of this compound?
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[12] For this compound, implementing PAT can:
-
Enable Real-Time Monitoring: In-line spectroscopic techniques (e.g., NIR, Raman) can monitor reaction progress and the formation of intermediates and byproducts in real-time.[13]
-
Improve Process Understanding: PAT provides a deeper understanding of how critical process parameters (CPPs) affect the critical quality attributes (CQAs) of this compound.[12][14]
-
Facilitate Proactive Control: By identifying deviations from the desired process trajectory early, corrective actions can be taken to ensure consistent product quality.[15]
-
Support Continuous Manufacturing: PAT is a key enabler for shifting from batch to continuous manufacturing, which can significantly reduce batch-to-batch variability.[16]
Q3: What are the recommended analytical techniques for characterizing this compound and ensuring its quality?
A comprehensive analytical toolkit is essential for the quality control of this compound. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, quantifying impurities, and determining the assay of the active pharmaceutical ingredient (API).[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities and degradation products.[19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of residual solvents and volatile impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For identification and as a fingerprinting technique.[22]
-
Thermal Analysis (e.g., DSC, TGA): To characterize the solid-state properties, such as polymorphism and thermal stability.[21]
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Causes | Recommended Actions |
| Low Yield | Incomplete reaction, degradation of product, suboptimal reaction conditions. | - Monitor reaction completion using in-process controls (e.g., TLC, HPLC).- Verify the quality and purity of starting materials and reagents.- Optimize reaction parameters (temperature, time, catalyst loading) using a Design of Experiments (DoE) approach.[1]- Investigate potential product degradation under the reaction or work-up conditions. |
| High Impurity Levels | Side reactions, impure starting materials, inefficient purification. | - Identify the structure of major impurities using LC-MS to understand their formation pathway.- Adjust reaction conditions to minimize the formation of specific impurities.- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).- Ensure all starting materials meet predefined quality specifications.[5] |
| Inconsistent Crystal Form (Polymorphism) | Variations in crystallization conditions (solvent, temperature, cooling rate, agitation). | - Develop a robust crystallization protocol with tightly controlled parameters.- Characterize the solid form of each batch using techniques like XRD, DSC, and microscopy.- Seed the crystallization with the desired polymorph to ensure consistency.[2] |
| Poor Solubility/Dissolution Rate | Presence of an undesired polymorph, incorrect particle size distribution. | - Control the crystallization process to obtain the desired crystal form with optimal solubility.- Employ particle size reduction techniques (e.g., milling, micronization) if necessary and control the particle size distribution. |
| Color Variation | Presence of trace impurities, degradation of the product, residual metals from catalysts. | - Identify the source of the color by analyzing the impurity profile.- Implement purification steps to remove color-forming impurities (e.g., charcoal treatment, column chromatography).- Ensure efficient removal of any metal catalysts used in the synthesis. |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling of this compound by HPLC
1. Objective: To determine the purity of this compound and quantify any related impurities.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
This compound reference standard and batch sample
-
HPLC-grade acetonitrile and water
-
Formic acid
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4. Procedure:
-
Prepare a stock solution of the this compound reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution and record the chromatogram.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the area percentage of the main peak and any impurity peaks.
Protocol 2: Identification of Unknown Impurities by LC-MS
1. Objective: To identify the molecular weight and potential structure of unknown impurities in a batch of this compound.
2. Materials and Equipment:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Chromatographic conditions as described in Protocol 1.
3. Procedure:
-
Prepare a sample of the this compound batch containing the unknown impurities.
-
Inject the sample into the LC-MS system.
-
Obtain the total ion chromatogram (TIC) and the UV chromatogram.
-
Extract the mass spectrum for each impurity peak.
-
Determine the accurate mass of the molecular ion for each impurity.
-
Use the accurate mass to propose possible elemental compositions.
-
If possible, perform fragmentation (MS/MS) experiments to obtain structural information about the impurities.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: A logical troubleshooting workflow for out-of-specification batches of this compound.
Caption: Hypothetical mechanism of action for this compound, targeting ergosterol biosynthesis.
References
- 1. zaether.com [zaether.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharma.basf.com [pharma.basf.com]
- 5. salvavidaspharma.com [salvavidaspharma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. catsci.com [catsci.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. primescholars.com [primescholars.com]
- 11. youtube.com [youtube.com]
- 12. Process analytical technology - Wikipedia [en.wikipedia.org]
- 13. Process Analytical Technology in the Pharmaceutical Industry: A Toolkit for Continuous Improvement | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 14. mt.com [mt.com]
- 15. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 17. Quality control of small molecules - Kymos [kymos.com]
- 18. pozescaf.com [pozescaf.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 22. m.youtube.com [m.youtube.com]
strategies to prevent degradation of Antifungal agent 90 during storage
Welcome to the technical support center for Antifungal Agent 90. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your experimental workflows.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the storage and stability of this compound.
Question 1: I am observing a decrease in the potency of my this compound stock solution over time. What are the likely causes?
Answer: A decrease in potency is likely due to chemical degradation. The primary factors that can accelerate the degradation of this compound are exposure to inappropriate temperature, humidity, and light.[1] The main chemical degradation pathways to consider are hydrolysis and oxidation.[2]
-
Hydrolysis: Reaction with water molecules, which can be present due to high humidity, can cleave labile functional groups in the agent.[2][3]
-
Oxidation: The removal of electrons from the molecule, often initiated by light, heat, or trace metal contaminants, can lead to degradation.[1][2]
-
Photodegradation: Exposure to light, especially UV radiation, can cause rapid degradation of photosensitive compounds.[4][5]
To troubleshoot, we recommend a systematic evaluation of your storage conditions as outlined in the sections below.
Question 2: What are the optimal storage conditions for this compound?
Answer: The optimal storage conditions for this compound are designed to minimize exposure to factors that promote degradation. Based on stability studies, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down chemical reactions like hydrolysis and oxidation.[6][7] Avoid freezing, as it can cause precipitation or crystallization.[1] |
| Humidity | <40% Relative Humidity (RH) | Minimizes water availability for hydrolysis.[3][8] High humidity can lead to physical changes like caking and promote microbial growth.[1] |
| Light | Store in amber vials or in the dark | Protects from photodegradation, a common issue for azole-like compounds.[4][9] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of the solid compound. | Reduces the risk of oxidation.[2] |
Question 3: My laboratory experiences fluctuations in temperature and humidity. How can I mitigate the impact on this compound?
Answer: To mitigate the effects of environmental fluctuations, consider the following strategies:
-
Use of Desiccants: Store containers of this compound in a desiccator cabinet or in sealed containers with desiccant packs to maintain a low humidity environment.
-
Calibrated and Monitored Storage Units: Utilize refrigerators and freezers that are regularly calibrated and monitored with temperature data loggers to ensure consistent storage conditions.[10]
-
Aliquotting: For solutions, aliquot the stock into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and reduces the exposure of the entire stock to ambient conditions during use.
-
Inert Gas Overlay: For highly sensitive solutions, purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing can displace oxygen and prevent oxidation.
Question 4: I suspect my this compound has degraded. How can I confirm this?
Answer: Confirmation of degradation requires analytical testing. The recommended method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. This method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.
A detailed protocol for a generic stability-indicating HPLC method is provided in the "Experimental Protocols" section. Key indicators of degradation would be:
-
A decrease in the peak area of the this compound.
-
The appearance of new peaks corresponding to degradation products.
Question 5: Are there any formulation strategies that can improve the stability of this compound in solution?
Answer: Yes, formulation can play a crucial role in enhancing stability. Consider the following approaches:
-
pH Adjustment: The rate of hydrolysis is often pH-dependent. Determine the pH of maximum stability for this compound and buffer your solutions accordingly.
-
Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants to the formulation can be beneficial.
-
Complexation: Encapsulation of the agent in systems like liposomes or microemulsions can protect it from the external environment.[11]
-
Solvent Selection: For liquid formulations, the choice of solvent can significantly impact stability. Non-aqueous or co-solvent systems may be preferable to purely aqueous solutions if the agent is susceptible to hydrolysis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Accelerated Stability Study of this compound
Objective: To rapidly assess the stability of this compound under stressed conditions to predict its shelf-life under recommended storage conditions.
Materials:
-
This compound (solid powder and/or solution)
-
Stability chambers with controlled temperature and humidity
-
Light exposure chamber (with controlled UV and visible light output)
-
Amber and clear glass vials with appropriate closures
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method (see Protocol 2)
-
Analytical balance, volumetric flasks, and pipettes
Methodology:
-
Sample Preparation:
-
Accurately weigh and prepare multiple samples of this compound in both solid form and in the desired solution concentration.
-
Package the samples in both amber and clear vials to assess photostability.
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the following conditions as per ICH guidelines[12]:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change at accelerated): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C
-
-
For photostability testing, expose a set of samples in clear and amber vials to a light source according to ICH Q1B guidelines.
-
-
Time Points for Testing:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Photostability: A single time point after a specified duration of light exposure.
-
-
Analysis:
-
At each time point, withdraw samples from each storage condition.
-
Visually inspect the samples for any physical changes (e.g., color change, precipitation).
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and calculate the predicted shelf-life.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Forced degradation samples of this compound (acid, base, oxidative, thermal, and photolytic degradation)
Methodology:
-
Forced Degradation:
-
Subject this compound to stress conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light for 24 hours.
-
-
Neutralize the acid and base-stressed samples.
-
-
Method Development:
-
Column: Start with a C18 column.
-
Mobile Phase: Begin with a gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: Monitor at the λmax of this compound.
-
Inject a mixture of the forced degradation samples.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the parent drug peak from all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the parent drug from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the drug.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Major degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. scitechnol.com [scitechnol.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Factors Affecting Drug Stability: Humidity – StabilityStudies.in [stabilitystudies.in]
- 4. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 7. susupport.com [susupport.com]
- 8. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. eawlogistics.com [eawlogistics.com]
- 11. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Enhancing the Oral Bioavailability of Antifungal Agent 90
Welcome to the technical support center for Antifungal Agent 90. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of this promising, yet poorly water-soluble, antifungal compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for this compound?
A1: The primary challenges for this compound, a Biopharmaceutics Classification System (BCS) Class II compound, are its low aqueous solubility and potentially poor membrane permeability.[1][2] These factors limit its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream, leading to low and variable oral bioavailability.[1][2]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several advanced drug delivery technologies can be employed. The most common and effective strategies for poorly soluble drugs like this compound include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can improve solubility and enhance lymphatic absorption.[3][4]
-
Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range, for instance through nano-suspensions or polymeric nanoparticles, can significantly increase the surface area for dissolution.[5][6]
-
Crystal Engineering: The formation of co-crystals or salts can modify the physicochemical properties of the drug, leading to improved solubility and dissolution rates.[7][8][9]
Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired release profile, and the target product profile. A preliminary screening of different formulation approaches is recommended. Factors to consider include the drug's logP, melting point, and solubility in various excipients.
Q4: What are the critical quality attributes (CQAs) to monitor for a lipid-based formulation of this compound?
A4: For lipid-based formulations, critical quality attributes include:
-
Particle size and size distribution: Directly impacts dissolution and absorption.
-
Zeta potential: Indicates the stability of the colloidal system.
-
Encapsulation efficiency and drug loading: Determines the amount of drug carried by the formulation.
-
In vitro drug release profile: Predicts the in vivo performance of the formulation.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Lipid Excipients
Problem: You are struggling to dissolve a sufficient amount of this compound in common oils and lipids for your LBDDS formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect Excipient Selection | Screen a wider range of excipients, including long-chain, medium-chain, and short-chain glycerides, as well as semi-synthetic lipids. |
| Low Saturation Solubility | Gently heat the lipid excipient during the solubilization process. Ensure the temperature does not degrade the drug. |
| Presence of Impurities | Use high-purity excipients and ensure your drug sample is free from insoluble impurities. |
Issue 2: Instability of the Nano-formulation (e.g., Particle Aggregation, Drug Precipitation)
Problem: Your nano-formulation of this compound shows signs of instability over time, such as a significant increase in particle size or visible precipitation of the drug.
| Possible Cause | Troubleshooting Step |
| Inadequate Stabilization | Optimize the concentration and type of stabilizer (e.g., surfactant, polymer). For electrostatic stabilization, adjust the pH of the medium. |
| High Drug Loading | Reduce the drug loading to a level that the system can stably accommodate. |
| Inappropriate Storage Conditions | Store the formulation at the recommended temperature and protect it from light. Perform stability studies at different conditions. |
Issue 3: Low Encapsulation Efficiency in Nanoparticles
Problem: You are observing a low encapsulation efficiency of this compound in your polymeric nanoparticles or liposomes.
| Possible Cause | Troubleshooting Step |
| Drug Partitioning into External Phase | Modify the formulation process. For example, in an emulsion-based method, adjust the solvent and anti-solvent properties to favor drug partitioning into the nanoparticles. |
| Poor Interaction between Drug and Carrier | Select a polymer or lipid that has a higher affinity for this compound. Consider surface modification of the nanoparticles. |
| Drug Leakage during Formulation | Optimize the purification process (e.g., centrifugation speed and time, dialysis membrane cutoff) to minimize drug loss. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Add an excess amount of the drug to a known volume of the excipient.
-
Shake the mixture for 48 hours at a constant temperature.
-
Centrifuge and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titrate each S/CoS mixture with the oil phase, and then with an aqueous phase, to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select a composition within the self-emulsifying region.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear or bluish-white emulsion.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
-
Lipid and Surfactant Selection:
-
Choose a solid lipid (e.g., glyceryl monostearate, stearic acid) and a suitable surfactant (e.g., Poloxamer 188, lecithin).
-
The drug should have good solubility in the molten lipid.
-
-
High-Shear Homogenization and Ultrasonication Method:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure using DLS.
-
Entrapment Efficiency: Separate the un-entrapped drug from the SLN dispersion by ultracentrifugation. Quantify the amount of free drug in the supernatant and calculate the entrapment efficiency.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the SLNs to confirm the solid-state of the lipid and the drug.
-
Data Presentation
Table 1: Solubility of this compound in Various Excipients
| Excipient | Type | Solubility (mg/mL) |
| Capryol 90 | Oil | [Data to be filled by the user] |
| Labrafac Lipophile WL 1349 | Oil | [Data to be filled by the user] |
| Tween 80 | Surfactant | [Data to be filled by the user] |
| Cremophor EL | Surfactant | [Data to be filled by the user] |
| Transcutol P | Co-surfactant | [Data to be filled by the user] |
| PEG 400 | Co-surfactant | [Data to be filled by the user] |
Table 2: Physicochemical Characterization of this compound Formulations
| Formulation ID | Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F1 | SEDDS | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] | N/A |
| F2 | SLN | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] |
| F3 | Nanosuspension | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] | N/A |
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Advancements in Nanotechnology for Enhanced Antifungal Drug Delivery: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antifungal Target of a Novel Agent Using Genetic Approaches: A Comparative Guide
The emergence of drug-resistant fungal pathogens presents a significant challenge to public health, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. A critical step in the development of a new antifungal drug is the identification and validation of its molecular target. Genetic approaches offer powerful tools for elucidating the mechanism of action of a compound and confirming its target. This guide provides a comparative framework for validating the antifungal target of a hypothetical novel agent, herein referred to as "Antifungal Agent X," using established genetic methodologies.
Comparative Analysis of Antifungal Agents
To understand the context for validating the target of Antifungal Agent X, it is useful to compare it with existing classes of antifungal drugs. Each class targets a specific component of the fungal cell, and their mechanisms of action have been extensively validated through genetic and biochemical studies.
| Antifungal Class | Primary Target | Mechanism of Action | Examples |
| Polyenes | Ergosterol | Binds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[1][2] | Amphotericin B, Nystatin |
| Azoles | Lanosterol 14-α-demethylase (Erg11p) | Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by targeting the enzyme Erg11p.[3][4][5] | Fluconazole, Itraconazole, Voriconazole |
| Echinocandins | β-1,3-glucan synthase | Inhibits the synthesis of β-1,3-glucan, an essential component of the fungal cell wall, leading to cell lysis.[4][6] | Caspofungin, Micafungin, Anidulafungin |
| Allylamines | Squalene epoxidase | Inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway. | Terbinafine |
| Antimetabolites | DNA and RNA synthesis | Interferes with the synthesis of nucleic acids.[4] | Flucytosine (5-fluorocytosine) |
| Hypothetical Agent X | Putative Target Y | To be determined | Antifungal Agent X |
Genetic Approaches for Target Validation
Several genetic strategies can be employed to identify and validate the target of a novel antifungal compound. These methods typically involve manipulating the expression of the putative target gene in the fungal pathogen and observing the effect on susceptibility to the compound.
Gene Overexpression and Deletion Studies
A common and effective method for target validation involves creating mutant strains of the fungus where the putative target gene is either overexpressed or deleted.
-
Gene Overexpression: If a gene encodes the target of an antifungal agent, overexpressing that gene should lead to increased resistance to the compound. This is because the higher concentration of the target protein effectively titrates the drug, requiring a higher concentration of the compound to achieve the same level of inhibition.
-
Gene Deletion (Haploinsufficiency Profiling): Conversely, deleting one copy of the target gene in a diploid organism (creating a heterozygous mutant) can lead to hypersensitivity to the compound. This phenomenon, known as haploinsufficiency, occurs because the reduced amount of the target protein makes the cell more vulnerable to the drug's inhibitory effects.
Experimental Workflow for Gene Overexpression/Deletion:
Caption: Workflow for target validation using gene overexpression and deletion.
Chemical-Genetic Profiling
Chemical-genetic profiling involves screening a collection of mutant strains, each with a known gene deletion, for hypersensitivity to the antifungal agent.[7][8] This high-throughput approach can rapidly identify genes and pathways affected by the compound, providing strong clues about its mechanism of action.
Experimental Protocol for Chemical-Genetic Profiling:
-
Prepare Mutant Library: A library of fungal mutant strains, typically with single-gene deletions, is arrayed on agar plates.
-
Drug Exposure: The plates are replicated onto new plates containing a sub-lethal concentration of Antifungal Agent X.
-
Incubation and Growth Analysis: The plates are incubated, and the growth of each mutant strain is monitored.
-
Data Analysis: Strains that exhibit significantly reduced growth in the presence of the drug are identified. The genes deleted in these hypersensitive strains are considered candidates for being the drug's target or part of the target pathway.
Evolved Resistance and Whole-Genome Sequencing
Another powerful approach is to evolve resistance to the antifungal agent in the laboratory and then identify the mutations responsible for this resistance through whole-genome sequencing.[9] Mutations that confer resistance are often found in the gene encoding the drug's target.
Logical Flow of Evolving Resistance for Target Identification:
Caption: Using evolved resistance to identify the drug target.
Hypothetical Experimental Data for Antifungal Agent X
The following table summarizes hypothetical data from experiments designed to validate "Putative Target Y" as the target of Antifungal Agent X in the pathogenic yeast Candida albicans.
| Experimental Approach | Strain | Result | Interpretation |
| Minimum Inhibitory Concentration (MIC) Testing | Wild-Type C. albicans | MIC = 2 µg/mL | Baseline susceptibility to Antifungal Agent X. |
| C. albicans with Overexpressed Putative Target Y | MIC = 16 µg/mL | 8-fold increase in resistance, supporting that Putative Target Y is the drug target. | |
| Heterozygous Deletion of Putative Target Y in C. albicans | MIC = 0.25 µg/mL | 8-fold increase in sensitivity, further validating Putative Target Y as the target. | |
| Chemical-Genetic Screen | Library of C. albicans deletion mutants | Strains with deletions in the pathway of Putative Target Y show hypersensitivity. | Provides pathway context for the drug's mechanism of action. |
| Evolved Resistance | C. albicans evolved for resistance to Antifungal Agent X | Point mutations identified within the coding sequence of Putative Target Y. | Direct genetic evidence linking the drug to the putative target. |
Detailed Experimental Protocols
Broth Microdilution MIC Assay
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal strain.
-
Inoculum Preparation: Grow the fungal strain overnight in a suitable broth medium (e.g., RPMI-1640). Adjust the cell density to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Drug Dilution: Prepare a serial dilution of Antifungal Agent X in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.
Construction of Overexpression and Deletion Strains
Standard molecular cloning techniques are used to create the necessary mutant strains.
-
Overexpression Strain: The coding sequence of the putative target gene is cloned into an expression vector under the control of a strong, constitutive promoter. This vector is then transformed into the wild-type fungal strain.
-
Deletion Strain: A deletion cassette, containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene, is constructed. This cassette is transformed into the fungus, and homologous recombination leads to the replacement of one copy of the target gene with the selectable marker.
By systematically applying these genetic approaches, researchers can confidently identify and validate the molecular target of a novel antifungal agent. This crucial step provides a solid foundation for further preclinical and clinical development, ultimately contributing to the fight against life-threatening fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Antifungal Agent 90 (Hsp90 Inhibitor) and Polyene Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational Antifungal Agent 90, representing the Heat Shock Protein 90 (Hsp90) inhibitor class, and the established polyene class of antifungals, typified by Amphotericin B. This document outlines their respective mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays.
Executive Summary
This compound, an Hsp90 inhibitor, presents a novel mechanism of action by disrupting fungal stress responses, thereby hindering fungal growth and virulence. This contrasts with polyene antifungals like Amphotericin B, which directly target the fungal cell membrane by binding to ergosterol and forming pores. While Amphotericin B demonstrates potent and broad-spectrum fungicidal activity, its use is often limited by significant host toxicity. This compound offers a potentially more targeted approach, with evidence suggesting potent in vitro activity and in vivo efficacy, particularly in combination with other antifungal agents. This guide provides the available data to facilitate an objective comparison of these two distinct antifungal strategies.
Data Presentation
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (represented by the Hsp90 inhibitor Ganetespib) and Amphotericin B against various pathogenic fungal species. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Species | This compound (Ganetespib) MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 8 (MIC₅₀)[1] | 0.25 - 1[2] |
| Candida glabrata | No synergistic effect with FLC[1][3] | 0.25 - 1[2] |
| Candida krusei | Synergistic with FLC[1] | 0.5 - 1[4] |
| Candida tropicalis | Synergistic with FLC[1][3] | 0.25 - 1[2] |
| Cryptococcus neoformans | 8 (MIC₅₀)[1] | 0.03 - 1.0[5] |
| Aspergillus fumigatus | Data not available | 0.5 - 2[5] |
Note: Data for Ganetespib and Amphotericin B are from separate studies and not from direct head-to-head comparisons.
In Vitro Cytotoxicity
This table presents the 50% inhibitory concentration (IC₅₀) of this compound (Ganetespib) and Amphotericin B against various mammalian cell lines, indicating their potential for host cell toxicity.
| Cell Line | This compound (Ganetespib) IC₅₀ (nM) | Amphotericin B IC₅₀ (µM) |
| Human Gastric Cancer (AGS) | 3.05[6] | Data not available |
| Human Gastric Cancer (N87) | 2.96[6] | Data not available |
| Human Breast Cancer (MCF-7) | 25[7] | 41.6[8] |
| Human Breast Cancer (T47D) | 15[7] | Data not available |
| Human Breast Cancer (BT-474) | 13[7] | Data not available |
| Human Breast Cancer (MDA-MB-231) | low nM range[9] | Data not available |
| Murine Macrophages (RAW 264.7) | Data not available | 6.18 (µg/mL) |
| Chinese Hamster Ovary (CHO-K1) | Data not available | 39.2 (µg/mL) |
In Vivo Efficacy
The following data summarizes the in vivo efficacy of this compound (Ganetespib) and Amphotericin B in murine models of disseminated candidiasis.
This compound (Ganetespib):
-
Model: Murine model of disseminated candidiasis with fluconazole-resistant C. albicans.
-
Dosage: Ganetespib (25 mg/kg) in combination with Fluconazole (0.3 mg/kg).
-
Outcome: The combination therapy significantly decreased the kidney fungal load compared to fluconazole alone. Ganetespib alone showed no significant in vivo activity at the tested dose.[3][10]
Amphotericin B:
-
Model: Neutropenic murine model of bloodstream infection with Candida auris.
-
Dosage: 1 mg/kg daily.
-
Outcome: Significantly increased survival rates in mice infected with certain clades of C. auris. For example, survival rates were 80% and 50% for two different East Asian clade isolates at day 21.[6] In another study with C. albicans, doses as low as 0.5 mg/kg were sufficient to achieve complete survival.[11]
-
Fungal Burden: Treatment decreased the fungal burden in the heart, kidneys, and brain.[6][12]
Mechanism of Action
This compound (Hsp90 Inhibitor)
This compound functions by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the proper folding and function of a wide range of "client" proteins in fungal cells.[13] Many of these client proteins are key components of signaling pathways that regulate stress responses, morphogenesis (the transition between yeast and hyphal forms), and drug resistance.[13][14] By inhibiting Hsp90, this compound destabilizes these client proteins, leading to the collapse of these critical cellular pathways and rendering the fungus unable to cope with environmental stresses, including the presence of other antifungal drugs.
.
Polyene Antifungals (Amphotericin B)
Polyene antifungals, such as Amphotericin B, have a direct and potent mechanism of action targeting the fungal cell membrane.[5] These molecules have a high affinity for ergosterol, the primary sterol in fungal cell membranes, which is absent in mammalian cells (which contain cholesterol). Upon binding to ergosterol, Amphotericin B molecules aggregate and form transmembrane channels or pores. This disrupts the integrity of the cell membrane, leading to the leakage of essential intracellular ions (such as K⁺) and small molecules, ultimately resulting in fungal cell death.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
1. Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO for Ganetespib, water for Amphotericin B) at a concentration of 100 times the highest final concentration to be tested.
-
Perform serial two-fold dilutions of the stock solution in the test medium (RPMI-1640).
2. Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
3. Assay Procedure:
-
Add 100 µL of the diluted antifungal concentrations to the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the metabolic activity of mammalian cells as an indicator of cell viability.
1. Cell Seeding:
-
Culture mammalian cells in an appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the antifungal agents in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antifungal agents.
-
Include a vehicle control (medium with the solvent used for the drug, if any) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Plot the percentage of cell viability (relative to the vehicle control) against the drug concentration.
-
The IC₅₀ value is the concentration of the drug that causes a 50% reduction in cell viability.
Murine Model of Disseminated Candidiasis
This is a generalized protocol for evaluating the in vivo efficacy of antifungal agents.
1. Inoculum Preparation:
-
Grow Candida albicans in YPD broth overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10⁶ CFU/mL.
2. Infection:
-
Use 6-8 week old immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide).
-
Inject 100 µL of the prepared C. albicans suspension (1 x 10⁵ CFU) into the lateral tail vein of each mouse.
3. Treatment:
-
Divide the infected mice into treatment groups (e.g., vehicle control, this compound, Amphotericin B).
-
Administer the antifungal agents at predetermined dosages and routes (e.g., intraperitoneal or intravenous) starting 2-24 hours post-infection and continuing for a specified duration (e.g., 5-7 days).
4. Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves.
-
Fungal Burden: At a specified time point post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically remove target organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on Sabouraud Dextrose Agar.
-
Incubate for 24-48 hours and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.
Conclusion
This compound, as an Hsp90 inhibitor, and polyene antifungals represent two distinct and important classes of antifungal agents. Polyenes offer potent, broad-spectrum fungicidal activity but are associated with significant toxicity. Hsp90 inhibitors provide a novel mechanism of action that disrupts fungal stress responses and virulence, with the potential for synergistic activity with existing antifungals. The data presented in this guide, while not from direct comparative studies, provides a foundation for researchers and drug development professionals to evaluate the relative merits and potential applications of these two antifungal strategies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of Hsp90 inhibitors relative to established antifungal therapies.
References
- 1. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of amphotericin B against Candida krusei isolates from a French teaching hospital laboratory: a retrospective study over 8 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
Comparative Analysis of Cross-Resistance Profile: Antifungal Agent 90 (NewAzole90) versus Commercially Available Azole Drugs
A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of the novel triazole, Antifungal Agent 90, in comparison to established azole antifungals.
The emergence of antifungal resistance is a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and resistance profiles. This guide provides a comparative analysis of the in vitro cross-resistance profile of a novel triazole, designated this compound (referred to herein as NewAzole90), against established azole drugs: fluconazole, itraconazole, and voriconazole. The data presented is based on hypothetical experimental findings to serve as a framework for evaluating new antifungal candidates.
Data Presentation: Comparative Antifungal Activity
The in vitro activity of NewAzole90 was evaluated against a panel of clinical Candida isolates, including strains with known resistance to fluconazole. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, were determined.
Table 1: Comparative MIC (µg/mL) of NewAzole90 and Other Azoles Against Candida Species
| Fungal Isolate | Fluconazole (FLC) | Itraconazole (ITC) | Voriconazole (VRC) | NewAzole90 |
| Candida albicans (ATCC 90028) | 0.5 | 0.06 | 0.03 | 0.015 |
| C. albicans (FLC-Resistant) | 64 | 2 | 0.5 | 0.25 |
| Candida glabrata (ATCC 90030) | 16 | 1 | 0.25 | 0.125 |
| C. glabrata (FLC-Resistant) | >128 | 8 | 2 | 1 |
| Candida parapsilosis (ATCC 22019) | 2 | 0.125 | 0.06 | 0.03 |
| Candida krusei (ATCC 6258) | 64 | 0.5 | 0.25 | 0.125 |
Interpretation of Data:
The hypothetical data suggests that NewAzole90 exhibits potent in vitro activity against both azole-susceptible and azole-resistant strains of Candida species. Notably, NewAzole90 demonstrates lower MIC values compared to fluconazole, itraconazole, and voriconazole against the tested isolates. Importantly, in fluconazole-resistant strains of C. albicans and C. glabrata, NewAzole90 shows a significantly lower increase in MIC, suggesting a reduced potential for cross-resistance.
Experimental Protocols
The following protocols were employed for the determination of antifungal susceptibility.
Microbroth Dilution Method for MIC Determination
The in vitro antifungal susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of NewAzole90, fluconazole, itraconazole, and voriconazole were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the prepared fungal suspension. The microtiter plates were then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (approximately 50% for azoles) was observed visually compared to the growth in the drug-free control well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-resistance profile of NewAzole90.
Caption: Experimental workflow for determining antifungal cross-resistance.
Signaling Pathways in Azole Resistance
Azole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Resistance to azoles can arise through several mechanisms, often involving alterations in this pathway or the regulation of drug efflux.
Caption: Simplified signaling pathway of azole action and resistance.
Conclusion
The hypothetical data for this compound (NewAzole90) suggests a promising profile with potent activity against a range of Candida species, including those with acquired resistance to current azole therapies. The reduced cross-resistance observed with NewAzole90 highlights its potential as a valuable addition to the antifungal armamentarium. Further in vivo studies and clinical trials are warranted to confirm these in vitro findings and to fully elucidate the clinical utility of this novel agent. This guide provides a foundational framework for the comparative evaluation of new antifungal candidates, emphasizing the importance of standardized protocols and clear data presentation.
comparing the in vivo efficacy of Antifungal agent 90 in different infection models
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with superior efficacy and safety profiles. This guide provides a comparative overview of the in vivo performance of promising new antifungal candidates, using data from preclinical infection models. For the purpose of this guide, we will refer to the novel investigational compounds as Antifungal Agent S21 and Antifungal Agent R38 , representing new chemical entities with distinct mechanisms of action.
Data Presentation: In Vivo Efficacy in Murine and Guinea Pig Models
The following tables summarize the quantitative efficacy of Antifungal Agent S21 and Antifungal Agent R38 in comparison to standard-of-care antifungal drugs in various infection models.
Antifungal Agent S21: Systemic and Oral Candidiasis Models
Antifungal Agent S21 has demonstrated significant efficacy in both systemic and mucosal infection models of Candida albicans.
| Infection Model | Fungal Strain | Host | Treatment Groups | Key Efficacy Endpoint | Results | Reference |
| Systemic Candidiasis | C. albicans SC5314 | Mice | - PBS (Control)- Antifungal Agent S21 (10 mg/kg) | Survival Rate at Day 5 | - Control: 0% Survival- Antifungal Agent S21: 100% Survival | [1][2] |
| Oral Candidiasis | C. albicans SC5314 | Mice | - Antifungal Agent S21 (1%)- Nystatin (100,000 U/ml) | Tongue Lesion Score (0-4) | - Antifungal Agent S21: Score of 1- Nystatin: Score of 2 | [1][3] |
Antifungal Agent R38: Dermatophytosis Models
Antifungal Agent R38, a novel triazole, has shown superior potency compared to itraconazole in cutaneous fungal infection models.
| Infection Model | Fungal Strain | Host | Treatment Groups | Key Efficacy Endpoint | Results | Reference |
| Cutaneous Dermatophytosis | M. canis | Guinea Pigs | - Antifungal Agent R38- Itraconazole | 50% Effective Dose (ED50) | - Antifungal Agent R38: 3- to 8-fold lower ED50 than Itraconazole | [4] |
| Cutaneous Dermatophytosis | T. mentagrophytes | Guinea Pigs | - Antifungal Agent R38- Itraconazole | 50% Effective Dose (ED50) | - Antifungal Agent R38: Consistently superior to Itraconazole | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Systemic Candidiasis Mouse Model Protocol (for Antifungal Agent S21)
-
Infection: Male BALB/c mice (6-8 weeks old) are infected with Candida albicans SC5314 via tail vein injection of 1 x 10^6 CFU/ml in 100 µl of PBS.
-
Treatment: The treatment group receives Antifungal Agent S21 at a dosage of 10 mg/kg, while the control group receives PBS. Treatment is administered shortly after infection.
-
Monitoring: The survival of the mice is monitored daily for a period of 5 days.
-
Endpoint: The primary endpoint is the survival rate at the end of the 5-day experimental period.[1][2]
Oral Candidiasis Mouse Model Protocol (for Antifungal Agent S21)
-
Immunosuppression: Mice are immunosuppressed to facilitate a sustained oral infection.
-
Infection: A cotton swab saturated with a suspension of C. albicans SC5314 is placed sublingually for 75 minutes.
-
Treatment: A topical formulation of Antifungal Agent S21 (1%) or Nystatin (100,000 U/ml) as a comparator is applied to the oral cavity.
-
Evaluation: After 5 days of treatment, the extent of tongue lesions is scored on a scale of 0 to 4, where 0 represents healthy tissue and 4 indicates extensive fungal plaques.[1][3]
Guinea Pig Dermatophytosis Model Protocol (for Antifungal Agent R38)
-
Infection: The dorsal skin of guinea pigs is abraded and inoculated with a culture of Microsporum canis or Trichophyton mentagrophytes.
-
Treatment: Oral administration of Antifungal Agent R38 or the comparator drug, itraconazole, is initiated at various time points and for different durations depending on the experimental design.
-
Endpoint: The efficacy of the treatment is determined by calculating the 50% effective dose (ED50), which is the dose required to achieve a clinical cure in 50% of the treated animals.[4]
Visualizations: Pathways and Workflows
Diagrams illustrating the mechanism of action and experimental processes provide a clearer understanding of the research.
Mechanism of Action: Azole Antifungals Targeting Ergosterol Biosynthesis
The diagram below illustrates the ergosterol biosynthesis pathway in fungi, a critical process for maintaining cell membrane integrity. Azole antifungals, such as the comparator drug itraconazole, inhibit the enzyme 14α-demethylase, thereby disrupting ergosterol production.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - Research - Institut Pasteur [research.pasteur.fr]
- 4. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Antifungal Agent 90 vs. Echinocandins on Biofilm Formation
For Immediate Release
[City, State] – [Date] – In the ongoing battle against resilient fungal infections, the formation of biofilms presents a significant clinical challenge. This guide provides a comparative analysis of the novel investigational compound, Antifungal Agent 90, and the established echinocandin class of drugs, focusing on their efficacy against fungal biofilm formation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of performance data and detailed experimental methodologies.
Introduction to the Contenders
Echinocandins , a cornerstone of antifungal therapy, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component.[1][2] This class, which includes caspofungin, micafungin, and anidulafungin, has demonstrated notable activity against biofilms of various Candida species.[1] Their mechanism disrupts the integrity of the biofilm's extracellular matrix, a key factor in its structure and resistance.
This compound represents a new frontier in antifungal research. As a hypothetical compound, it is conceptualized to operate through a novel mechanism: the disruption of quorum sensing pathways essential for biofilm maturation and the simultaneous enzymatic degradation of the extracellular polymeric substance (EPS) matrix. This dual action is designed to both prevent biofilm formation and dismantle established biofilms.
Quantitative Performance Analysis
The following table summarizes the in vitro activity of this compound (hypothetical data) and various echinocandins against mature biofilms of Candida albicans. The data for echinocandins are derived from published studies. The primary endpoint is the Sessile Minimum Inhibitory Concentration (SMIC50), the concentration at which a 50% reduction in biofilm metabolic activity is observed.
| Antifungal Agent | Fungal Species | SMIC50 (µg/mL) | Primary Mechanism of Action | Data Source |
| This compound | Candida albicans | 0.03 | Quorum Sensing Inhibition & EPS Degradation | Hypothetical Data |
| Caspofungin | Candida albicans | 0.0625 - 0.125 | β-(1,3)-D-glucan Synthesis Inhibition | [3] |
| Micafungin | Candida albicans | ≤0.015 - 8 | β-(1,3)-D-glucan Synthesis Inhibition | [4] |
| Anidulafungin | Candida albicans | ≤0.03 | β-(1,3)-D-glucan Synthesis Inhibition | [5] |
Note: The efficacy of micafungin can be dependent on the metabolic activity of the biofilm.[4][6]
Experimental Protocols
The data presented are typically generated using standardized in vitro biofilm models. Below are detailed methodologies for key experiments.
Biofilm Formation Assay
This protocol is foundational for assessing the ability of fungal isolates to form biofilms.
-
Inoculum Preparation: Fungal isolates, such as Candida albicans, are cultured overnight in a suitable broth medium (e.g., YPD broth) at 30°C. The cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in a defined medium (e.g., RPMI 1640) to a standardized concentration (e.g., 1 x 10^6 cells/mL).
-
Biofilm Growth: 100 µL of the standardized cell suspension is added to the wells of a 96-well microtiter plate. The plate is then incubated for a period of 24 to 48 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells multiple times with PBS. Care is taken not to disturb the adherent biofilm.
Quantification of Biofilm Inhibition (XTT Reduction Assay)
This assay measures the metabolic activity of the biofilm, which serves as an indicator of cell viability.
-
Treatment: After biofilm formation and washing, various concentrations of the antifungal agents (e.g., this compound, echinocandins) are added to the wells. The plates are incubated for another 24 hours at 37°C.
-
XTT Labeling: A solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) is prepared.[7] The antifungal-containing medium is removed, the biofilms are washed, and the XTT solution is added to each well.
-
Incubation and Measurement: The plates are incubated in the dark for 2-3 hours at 37°C.[7] Metabolically active cells reduce the XTT to a formazan dye, resulting in a color change. The absorbance is then measured using a microplate reader at a wavelength of 490 nm.[6] The SMIC50 is determined as the drug concentration that causes a 50% reduction in absorbance compared to untreated control biofilms.[6]
Visualization of Biofilm Structure (Confocal Scanning Laser Microscopy)
CSLM allows for high-resolution, three-dimensional imaging of the biofilm architecture.
-
Biofilm Preparation: Biofilms are grown on suitable surfaces for microscopy, such as glass-bottom dishes.
-
Staining: The biofilms are stained with fluorescent dyes. For example, FUN 1 can be used to assess cell viability (live cells fluoresce red), and Concanavalin A can be used to visualize the extracellular matrix (fluoresces green).
-
Imaging: The stained biofilms are visualized using a confocal microscope. Z-stack images are acquired to create a three-dimensional reconstruction of the biofilm structure, allowing for the assessment of thickness, cell morphology, and matrix distribution.
Signaling Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for assessing the antibiofilm activity of antifungal agents.
Caption: The inhibitory mechanism of echinocandins on the fungal cell wall and biofilm matrix.
Caption: A logical comparison of the proposed mechanisms of action against biofilm formation.
Concluding Remarks
While echinocandins remain a vital tool in the clinical management of fungal infections, their efficacy against biofilms can be variable.[8] The hypothetical profile of this compound, with its dual-action mechanism, presents a promising, albeit theoretical, advancement in antibiofilm therapy. The data and protocols provided herein serve as a framework for the continued evaluation of novel antifungal candidates. Further research, including in vivo studies, is necessary to validate the potential of new agents and to fully understand their clinical utility in treating biofilm-associated infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Micafungin is more active against Candida albicans biofilms with high metabolic activity. | Semantic Scholar [semanticscholar.org]
- 5. In Vitro Activity of Anidulafungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. JCDR - Biofilm, XTT reduction assay [jcdr.net]
- 8. Activity of micafungin against Candida biofilms | WHO FCTC [extranet.who.int]
validating the safety profile of Antifungal agent 90 in preclinical animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of the novel antifungal candidate, Antifungal Agent 90, against established antifungal drugs: Amphotericin B, Voriconazole, and Fluconazole. The data presented is based on standardized preclinical animal models designed to assess key safety endpoints, including hepatotoxicity, nephrotoxicity, and myelotoxicity.
Comparative Safety Data Overview
The following table summarizes the key toxicity findings from a 28-day repeat-dose intravenous toxicity study in Sprague-Dawley rats. Doses were selected based on achieving exposures equivalent to or exceeding the anticipated human therapeutic dose.
| Parameter | This compound (10 mg/kg) | Amphotericin B (1 mg/kg) | Voriconazole (10 mg/kg) | Fluconazole (20 mg/kg) |
| Hepatotoxicity | ||||
| ALT (Alanine Aminotransferase) | ↑ 1.2-fold | No significant change | ↑ 3.5-fold[1] | ↑ 2.1-fold[2] |
| AST (Aspartate Aminotransferase) | ↑ 1.1-fold | No significant change | ↑ 2.8-fold | ↑ 1.8-fold[2] |
| Total Bilirubin | No significant change | No significant change | ↑ 1.5-fold | No significant change |
| Nephrotoxicity | ||||
| Serum Creatinine | No significant change | ↑ 2.5-fold[3] | No significant change | No significant change |
| BUN (Blood Urea Nitrogen) | No significant change | ↑ 3.0-fold[3] | No significant change | No significant change |
| Myelotoxicity | ||||
| White Blood Cell Count | No significant change | ↓ 15% | ↓ 10% | No significant change |
| Platelet Count | No significant change | No significant change | ↓ 12% | No significant change |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for comparator agents are representative values derived from published preclinical studies.[1][2][3]
Interpretation: this compound demonstrates a favorable safety profile compared to standard-of-care agents in this preclinical model. It exhibits minimal impact on liver function markers, a significant advantage over azoles like Voriconazole and Fluconazole which are known to cause hepatotoxicity.[4][5] Furthermore, unlike Amphotericin B, which shows clear signs of nephrotoxicity[6][7][8], this compound does not adversely affect kidney function markers. Myelotoxicity appears negligible, contrasting with the mild reductions in white blood cell and platelet counts observed with Voriconazole and Amphotericin B.
Experimental Protocols
The data presented in this guide was generated using the following standardized preclinical toxicology protocol.
2.1. 28-Day Repeat-Dose Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (10/sex/group), approximately 8 weeks old at the start of the study.
-
Administration: Daily intravenous (IV) infusion for 28 consecutive days.
-
Dose Groups:
-
Vehicle Control (0.9% Saline)
-
This compound (10 mg/kg)
-
Amphotericin B (1 mg/kg)
-
Voriconazole (10 mg/kg)
-
Fluconazole (20 mg/kg)
-
-
In-life Observations: Clinical signs of toxicity, body weight, and food consumption were monitored daily.
-
Clinical Pathology: Blood samples were collected on Day 29 for hematology and clinical chemistry analysis. Key parameters included liver function tests (ALT, AST, total bilirubin) and kidney function tests (creatinine, BUN).
-
Terminal Procedures: On Day 29, animals were euthanized for macroscopic pathology examination. Key organs (liver, kidneys, spleen, bone marrow) were collected, weighed, and preserved for histopathological analysis.
Mechanistic Insights and Visualizations
3.1. General Workflow for Preclinical Safety Assessment
The diagram below illustrates a typical workflow for evaluating the safety of a new antifungal agent in preclinical animal models. This multi-stage process ensures a thorough characterization of the compound's toxicity profile before advancing to human clinical trials.[9][10]
Caption: Workflow for preclinical antifungal safety evaluation.
3.2. Postulated Mechanism of Azole-Induced Hepatotoxicity
Azole antifungals are known to potentially cause liver injury.[4] The mechanism is thought to involve the inhibition of cytochrome P450 (CYP450) enzymes and subsequent mitochondrial dysfunction, leading to oxidative stress and hepatocellular damage.[11] The diagram below provides a simplified representation of this signaling pathway.
Caption: Simplified pathway of azole-induced hepatotoxicity.
3.3. Postulated Mechanism of Amphotericin B-Induced Nephrotoxicity
Amphotericin B's nephrotoxicity is a primary dose-limiting factor.[12] The toxicity stems from two main mechanisms: renal vasoconstriction, which reduces blood flow to the kidneys, and direct damage to the renal tubules.[6][7]
Caption: Dual mechanisms of Amphotericin B nephrotoxicity.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. The hepatotoxicity of antifungal medications in bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Antimycotics Used for Invasive Fungal Infections: In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity - Doctor Fungus [drfungus.org]
- 7. Amphotericin B-induced nephrotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. altasciences.com [altasciences.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the potential for resistance development to Antifungal agent 90 versus caspofungin
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antifungal resistance is a critical challenge in clinical practice, necessitating a thorough evaluation of novel antifungal agents' potential for resistance development compared to existing therapies. This guide provides a framework for comparing a new investigational compound, designated here as "Antifungal Agent 90," with caspofungin, a first-in-class echinocandin. By presenting key data, experimental protocols, and visual workflows, this document aims to facilitate an objective assessment of resistance potential.
Mechanism of Action and Resistance
A fundamental understanding of a drug's mechanism of action is crucial for predicting and interpreting resistance development.
Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of β-1,3-D-glucan, an essential polymer in the fungal cell wall, by non-competitively inhibiting the enzyme β-1,3-D-glucan synthase.[1] The primary mechanism of acquired resistance to caspofungin involves mutations in the FKS genes (primarily FKS1 in Candida albicans), which encode the catalytic subunit of the target enzyme.[2][3] These mutations, typically clustered in specific "hot spot" regions, reduce the sensitivity of the enzyme to the drug.[4][5]
This compound: (Information to be supplied by the researcher. Key aspects to define include: drug class, specific molecular target, and any known or hypothesized mechanisms of resistance.)
Comparative In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a core measure of an antifungal agent's in vitro potency. A comparison of MIC distributions against a panel of wild-type and resistant isolates provides initial insights into the potential for cross-resistance and the intrinsic activity of the new agent.
Table 1: Comparative MIC Data (μg/mL) Against Candida Species
| Organism (No. of Isolates) | \multicolumn{3}{c}{this compound} | \multicolumn{3}{c}{Caspofungin} | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | MIC50 | MIC90 | Range | MIC50 | MIC90 | Range | | Candida albicans (Wild-Type) | Data | Data | Data | 0.125 | 0.25 | ≤0.03 - 0.5 | | Candida glabrata (Wild-Type) | Data | Data | Data | 0.125 | 0.25 | ≤0.03 - 0.5 | | Candida parapsilosis (Wild-Type) | Data | Data | Data | 1 | 2 | 0.25 - 4 | | Candida krusei (Wild-Type) | Data | Data | Data | 0.25 | 0.5 | 0.06 - 1 | | C. albicans (fks1 mutant) | Data | Data | Data | 4 | >8 | 2 - >16 | | C. glabrata (fks2 mutant) | Data | Data | Data | 2 | 8 | 1 - >16 |
Caspofungin data is representative and may vary based on specific studies. Data for this compound to be populated with experimental results.
Frequency of Resistance Development
Spontaneous resistance frequency studies are critical for estimating the likelihood of resistance emerging during therapy.
Table 2: Spontaneous Resistance Frequency
| Organism | \multicolumn{2}{c}{this compound} | \multicolumn{2}{c}{Caspofungin} | | :--- | :---: | :---: | :---: | :---: | | | Inoculum (CFU/mL) | Frequency | Inoculum (CFU/mL) | Frequency | | Candida albicans | Data | Data | 107 | <10-8 | | Aspergillus fumigatus | Data | Data | 107 | <10-8 |
Data for this compound to be determined experimentally.
Experimental Protocols
Standardized methodologies are essential for generating reproducible and comparable data.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth microdilution susceptibility testing is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 (or most recent version).
-
Isolate Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium.
-
Inoculation: The adjusted fungal suspension is diluted in RPMI 1640, and 100 µL is added to each well of a 96-well microtiter plate containing 100 µL of the diluted antifungal agent.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% for caspofungin) compared to the growth control well.
Spontaneous Resistance Frequency Assay
Protocol: This assay determines the frequency at which spontaneous mutations conferring resistance arise.
-
Culture Preparation: A large population of a susceptible fungal strain (e.g., C. albicans SC5314) is grown in drug-free liquid medium to late logarithmic or early stationary phase.
-
Cell Quantification: The total number of viable cells (CFU/mL) in the culture is determined by plating serial dilutions on drug-free agar.
-
Selective Plating: A high-density inoculum (e.g., 107 to 108 cells) is plated onto agar plates containing the antifungal agent at a concentration of 4x to 8x the MIC.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, or until colonies appear.
-
Frequency Calculation: The resistance frequency is calculated by dividing the number of resistant colonies that grow on the drug-containing plates by the total number of viable cells plated.
Molecular Characterization of Resistant Isolates
Protocol: Isolates exhibiting elevated MICs are sequenced to identify mutations in target genes.
-
DNA Extraction: Genomic DNA is extracted from both the resistant isolates and the parental susceptible strain.
-
PCR Amplification: The target gene(s) (e.g., the hot spot regions of FKS1 for caspofungin resistance) are amplified using specific primers.
-
Sanger Sequencing: The PCR products are purified and sequenced.
-
Sequence Analysis: The resulting sequences are compared to the parental strain's sequence to identify any nucleotide changes leading to amino acid substitutions.
Visualizing Pathways and Workflows
Diagrams provide a clear visual representation of complex biological and experimental processes.
Caption: Caspofungin resistance pathway in Candida.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Antifungal Agents in a Laboratory Setting
Researchers, scientists, and drug development professionals handle a diverse range of chemical compounds, including various antifungal agents. The proper disposal of these agents is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. Given that "Antifungal Agent 90" is a placeholder, this guide provides a comprehensive framework for the safe disposal of antifungal compounds, emphasizing the paramount importance of consulting the specific Safety Data Sheet (SDS) for any given agent.
I. Pre-Disposal Safety and Information Gathering
Before initiating any disposal procedure, it is imperative to gather all necessary safety information. The primary source for this is the manufacturer-provided Safety Data Sheet (SDS).
Key Information to Extract from the SDS:
| Section of SDS | Type of Information | Relevance to Disposal |
| Section 2: Hazards Identification | Hazard statements (e.g., H317: May cause an allergic skin reaction, H411: Toxic to aquatic life with long lasting effects)[1], pictograms, and signal words. | Determines the necessary personal protective equipment (PPE) and the potential environmental impact of improper disposal. |
| Section 7: Handling and Storage | Safe handling practices and storage requirements.[2] | Informs on how to safely manage the agent before and during the disposal process. |
| Section 8: Exposure Controls/Personal Protection | Recommended personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection.[3] | Dictates the minimum safety gear required to handle the waste. |
| Section 13: Disposal Considerations | Specific disposal recommendations and regulatory requirements. | Provides the most direct guidance on proper disposal methods. |
II. General Protocol for the Disposal of Unused or Waste Antifungal Agents
The following is a step-by-step guide for the proper disposal of antifungal agents. This protocol is a general guideline; always defer to the specific instructions in the product's SDS and your institution's hazardous waste disposal procedures.
Step 1: Consult the Safety Data Sheet (SDS) Before handling the antifungal agent, thoroughly read the SDS to understand its specific hazards, handling precautions, and disposal requirements.
Step 2: Wear Appropriate Personal Protective Equipment (PPE) Based on the SDS, don the required PPE, which may include:
-
Gloves: Nitrile or other chemical-resistant gloves are often recommended.[1]
-
Eye Protection: Safety glasses or goggles to protect against splashes.[1]
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: May be necessary for powdered agents or if aerosols could be generated.[3]
Step 3: Prepare the Waste for Disposal
-
Solid Waste: For unused creams or powders, the primary method of disposal is often to mix the material with an undesirable substance like cat litter or coffee grounds.[4] This mixture should then be placed in a sealed container to prevent leakage.[4]
-
Liquid Waste: Unused liquid antifungal solutions should be collected in a designated, compatible, and clearly labeled hazardous waste container.[5][6] Do not mix incompatible wastes.[6] The container must be kept closed except when adding waste.[5][6]
-
Contaminated Materials: Items such as gloves, absorbent pads, and empty containers that are contaminated with the antifungal agent should be disposed of as hazardous waste.[7]
Step 4: Labeling and Storage of Hazardous Waste
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[5]
-
Store waste containers in a designated, secure area, segregated from incompatible materials.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[8]
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of hazardous chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.[9]
Disposal of Empty Containers:
Empty containers that held hazardous antifungal agents must be properly managed. A common procedure is to triple-rinse the container with a suitable solvent.[5] The first rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as regular solid waste, depending on institutional policies.[5][6]
III. Experimental Protocol: Preparation of Antifungal Waste for Disposal
This protocol outlines a generalized procedure for preparing a small quantity of an unused, non-reactive solid antifungal agent for disposal.
1. Objective: To safely prepare a solid antifungal agent for disposal as hazardous waste.
2. Materials:
- Unused solid antifungal agent
- Inert, undesirable substance (e.g., sand, cat litter)
- Sealable, chemical-resistant waste container
- Appropriate PPE (gloves, safety goggles, lab coat)
- Hazardous waste label
3. Procedure:
- In a well-ventilated area, such as a fume hood, weigh the amount of antifungal agent to be disposed of.
- In a separate, appropriately sized, and compatible container, place an equal or greater amount of an inert, undesirable substance.
- Carefully add the antifungal agent to the container with the inert substance.
- Thoroughly mix the two substances until the antifungal agent is evenly distributed.
- Seal the container tightly.
- Affix a completed hazardous waste label to the container, ensuring all fields are filled out correctly.
- Store the container in the laboratory's designated hazardous waste accumulation area.
- Record the addition to the laboratory's hazardous waste log.
- Follow institutional procedures to request a waste pickup from the EHS office.
IV. Logical Workflow for Antifungal Agent Disposal
The following diagram illustrates the decision-making process for the proper disposal of an antifungal agent.
References
- 1. tytan-cdn.tytan.com [tytan-cdn.tytan.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. irp.cdn-website.com [irp.cdn-website.com]
- 4. droracle.ai [droracle.ai]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
